4-Hydroxypyridazine
Description
BenchChem offers high-quality 4-Hydroxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUTJZQFZBIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902473 | |
| Record name | NoName_1717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-10-2 | |
| Record name | pyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 4-Hydroxypyridazine Scaffold: Structural Dynamics, Syntheses, and Pharmacological Horizons
Executive Summary
The 1,2-diazine heterocycle, specifically the pyridazine ring, has been increasingly recognized by major pharmaceutical entities as a "privileged structure" for drug discovery. Among its derivatives, 4-hydroxypyridazine represents a fascinating ultra-low-molecular-weight scaffold. Its unique electronic topography, driven by complex tautomeric equilibria, allows it to act as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of the chemical properties, synthesis methodologies, and target-specific applications of 4-hydroxypyridazine, bridging fundamental physical chemistry with advanced drug development.
Electronic Topography and Prototropic Tautomerism
The chemical behavior and target-binding affinity of 4-hydroxypyridazine are fundamentally dictated by its prototropic tautomerism. While conventionally drawn as an aromatic ring with a hydroxyl substituent, 4-hydroxypyridazine exists predominantly in its oxo form, pyridazin-4(1H)-one , in both solution and solid states 1.
The shift between the enol (hydroxy) and keto (oxo) forms is not a simple binary switch; it is facilitated by a highly polar zwitterionic intermediate . The zwitterion possesses an aromaticity comparable to its precursors, lowering the energetic barrier for proton relocation 2. This dynamic equilibrium allows the molecule to adapt its hydrogen-bond donor/acceptor profile based on the microenvironment of a target protein's binding pocket.
Caption: Tautomeric equilibrium of 4-hydroxypyridazine highlighting the zwitterionic intermediate.
Physicochemical Profiling
To effectively utilize 4-hydroxypyridazine in rational drug design, its quantitative physicochemical parameters must be understood. The adjacent nitrogen atoms induce a strong dipole, while the tautomeric state dictates solubility and lipophilicity.
Table 1: Physicochemical Parameters of the 4-Hydroxypyridazine Core
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 96.09 g/mol | Ultra-low molecular weight enables deep penetration into restricted enzymatic cofactor-binding pockets. |
| Tautomeric State | >90% Pyridazin-4(1H)-one | The predominant keto form dictates the 3D spatial arrangement of hydrogen-bond donors/acceptors. |
| H-Bond Donors | 1 | Critical for anchoring the scaffold to target residues (e.g., glutamic acid residues in kinases). |
| H-Bond Acceptors | 2 | Enhances aqueous solubility and facilitates electrostatic interactions with target backbones. |
| Dipole Moment | ~4.0 - 4.5 D | The high permanent dipole moment drives strong intermolecular electrostatic attractions and binding affinity. |
Advanced Synthetic Workflows: The Diaza-Wittig Catalytic Cycle
Historically, synthesizing highly functionalized pyridazines required harsh conditions. Modern synthetic chemistry has pivoted toward catalytic methods to ensure scalability and functional group tolerance. The organophosphorus-catalyzed Diaza-Wittig reaction is a breakthrough methodology for synthesizing 4-hydroxypyridazine derivatives from diazo precursors3.
Caption: Organophosphorus-catalyzed Diaza-Wittig catalytic cycle for 4-hydroxypyridazine synthesis.
Protocol 1: Self-Validating Synthesis of 4-Hydroxypyridazine Derivatives
Rationale: This protocol utilizes a catalytic amount of phospholene oxide, driven by a terminal silane reductant, to convert diazo compounds into pyridazines safely and efficiently.
Step 1: Catalyst Activation
-
Action: In a flame-dried flask under inert atmosphere, combine 10 mol% phospholene oxide catalyst with a stoichiometric excess of silane reagent in anhydrous CH₂Cl₂. Stir for 1 hour at room temperature.
-
Causality: The silane reduces the resting state phospholene oxide to the active phospholene species, which is highly nucleophilic and required to attack the diazo substrate.
Step 2: Diazo Addition and Phosphazine Formation
-
Action: Cool the reaction mixture to -78 °C. Slowly add a solution of the specific α-diazo-β-ketoester (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in CH₂Cl₂. Stir for 4 hours.
-
Causality: Low temperatures are critical to prevent the uncontrolled decomposition of the diazo compound. The active phospholene reacts with the diazo group to form a stable phosphazine intermediate.
Step 3: Cyclization
-
Action: Allow the reaction to slowly warm to room temperature.
-
Causality: Thermal energy drives the conversion of the phosphazine into an oxazaphosphetane intermediate, which subsequently undergoes an intramolecular cyclization to extrude the 4-hydroxypyridazine core and regenerate the phospholene oxide catalyst.
Step 4: Quenching and Validation (Quality Control)
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, wash with NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Perform ¹H NMR (DMSO-d₆) on the crude mixture. The protocol is validated by the disappearance of the diazo starting material peaks and the emergence of a broad singlet at ~δ 13.77 ppm, confirming the presence of the OH/NH tautomeric proton of the 4-hydroxypyridazine ring.
Pharmacological Horizons: From Antimicrobials to Neuroprotection
The 4-hydroxypyridazine scaffold is highly prized in medicinal chemistry due to its ability to mimic natural biological motifs (such as α-helices) and selectively bind to challenging protein targets4.
Application A: Antimicrobial Targeting via SpyGapN Inhibition
In Streptococcus pyogenes, the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GapN) is the primary engine for NADPH production, making it a highly vulnerable therapeutic target. Crystallographic fragment screening has identified 4-hydroxypyridazine as a potent inhibitor that specifically targets the cofactor-binding pocket of SpyGapN 5.
Caption: Mechanism of SpyGapN inhibition by 4-hydroxypyridazine in Streptococcus pyogenes.
Protocol 2: SpyGapN Inhibition and Kinetic Assay
Rationale: This assay validates the inhibitory efficacy of 4-hydroxypyridazine against SpyGapN by monitoring the real-time reduction of NADP⁺ to NADPH.
Step 1: Enzyme Preparation
-
Action: Express and purify recombinant SpyGapN using a pASK-IBA7 vector system in E. coli. Buffer exchange the purified protein into 50 mM Tris-HCl (pH 7.5).
-
Causality: High-purity recombinant enzyme is required to isolate the binding interaction and eliminate background noise from other bacterial G3P-converting enzymes.
Step 2: Compound Incubation
-
Action: Incubate 8 mM of 4-hydroxypyridazine with the purified SpyGapN for 15 minutes at 37 °C prior to the addition of the substrate.
-
Causality: Pre-incubation allows the ultra-low-molecular-weight compound to fully penetrate and equilibrate within the NADP⁺ cofactor-binding pocket via π-π stacking and hydrogen bonding (e.g., with residue E377).
Step 3: Kinetic Measurement
-
Action: Initiate the reaction by adding a fourfold molar excess of glyceraldehyde 3-phosphate (G3P) and NADP⁺. Monitor the absorbance at 340 nm continuously for 10 minutes.
-
Causality: The conversion of NADP⁺ to NADPH yields a quantifiable increase in absorbance at 340 nm, serving as a direct proxy for enzyme activity.
Step 4: Validation (Quality Control)
-
Action: Run parallel assays using Erythrose 4-phosphate (E4P) as a positive control inhibitor, and a vehicle-only negative control to establish V_max.
-
Validation: The assay is considered valid if the vehicle control shows a linear increase in A340, while the 4-hydroxypyridazine treated sample demonstrates a statistically significant reduction in the initial velocity (V₀) compared to the baseline.
Application B: NLRP3 Inflammasome Modulation
Beyond antimicrobials, substituted 4-hydroxypyridazines have demonstrated profound efficacy in modulating human immune responses. Recent pharmaceutical developments have highlighted these compounds as potent inhibitors of NLRP3 inflammasome activation . By suppressing this pathway, 4-hydroxypyridazine derivatives show immense promise as active ingredients for preventing and treating severe inflammatory and neurodegenerative diseases, including Cryopyrin-Associated Periodic Syndromes (CAPS), multiple sclerosis, and α-synucleinopathies6.
References
- Monocyclic 6-Ring Systems with Two N-Atoms Source: Thieme Connect URL
- Source: Heterocycles (Clockss Archive)
- Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines Source: The Royal Society of Chemistry URL
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: National Institutes of Health (PMC)
- Substituted pyridazine compound (WO2021193897A1)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021193897A1 - Substituted pyridazine compound - Google Patents [patents.google.com]
The Tautomeric Equilibrium of 4-Hydroxypyridazine vs. 4-Pyridazinone: Mechanistic Insights and Applications in Drug Discovery
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In heterocyclic chemistry, the tautomeric equilibrium between lactim (enol) and lactam (keto) forms dictates the physicochemical properties, reactivity, and target-binding affinity of a molecule. The 4-hydroxypyridazine and 4-pyridazinone system is a textbook example of this phenomenon. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the thermodynamic drivers, self-validating analytical workflows for structural elucidation, and the profound implications of the 4-pyridazinone scaffold in Fragment-Based Drug Discovery (FBDD).
The Mechanistic Basis of Pyridazine Tautomerism
The structural dichotomy between 4-hydroxypyridazine and 4-pyridazinone (pyridazin-4(1H)-one) represents a classic proton-transfer tautomerism. In this system, a mobile proton migrates between the exocyclic oxygen at the C-4 position and the endocyclic nitrogen (N-1 or N-2).
Thermodynamic Causality
While 4-hydroxypyridazine possesses a fully conjugated, aromatic 10-pi electron system (when including the heteroatom lone pairs), the equilibrium heavily favors the 4-pyridazinone (lactam) tautomer in both the solid state and in solution[1]. This preference is driven by the high thermodynamic stability of the C=O double bond compared to the C=N and C–O single bonds of the enol form. Furthermore, in polar protic solvents and the solid state, the lactam form is stabilized by robust intermolecular hydrogen bonding networks, acting simultaneously as a strong hydrogen bond acceptor (carbonyl oxygen) and donor (N-H group).
The Role of Zwitterions
In aqueous environments, the tautomeric landscape becomes more complex. Similar to the well-documented 3-hydroxypyridine system, 4-hydroxypyridazine derivatives can exist in equilibrium with zwitterionic species[2]. The zwitterion forms via the deprotonation of the hydroxyl group and the protonation of the adjacent ring nitrogen. These zwitterionic forms maintain comparable aromaticity to their neutral precursors and must be explicitly considered when evaluating the molecule's behavior at physiological pH[2].
Caption: Tautomeric equilibrium between 4-hydroxypyridazine, 4-pyridazinone, and the zwitterion.
Analytical Workflows for Tautomer Elucidation
Determining the dominant tautomer requires a self-validating analytical system. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, non-destructive tool for distinguishing between the enol and keto forms in solution.
Protocol: Step-by-Step NMR Elucidation of Tautomeric State
To establish a rigorous proof of structure, follow this validated NMR workflow:
-
Sample Preparation : Dissolve 15–20 mg of the highly pure compound in 0.6 mL of a selected deuterated solvent. Use CDCl₃ to evaluate the baseline equilibrium in a non-polar environment, and DMSO-d₆ or D₂O to simulate polar/physiological conditions.
-
Instrument Calibration : Tune and match the NMR spectrometer probe (e.g., 400 MHz or 600 MHz) for ¹H and ¹³C nuclei. Calibrate the probe temperature to exactly 298 K to establish a thermodynamic baseline.
-
¹³C Data Acquisition : Execute a ¹³C{¹H} proton-decoupled experiment. Because the C-4 quaternary carbon lacks attached protons, it will have a longer longitudinal relaxation time (T₁). Ensure an adequate relaxation delay (D1 > 2s) and sufficient scans (>1024) to achieve a high signal-to-noise ratio.
-
Variable Temperature (VT) Analysis : To extract thermodynamic parameters (ΔH, ΔS), acquire sequential spectra at 298 K, 310 K, and 330 K. A shift in the equilibrium will manifest as a change in the time-averaged chemical shifts or the integration of distinct tautomeric peaks (if the exchange is slow on the NMR timescale).
-
Spectral Interpretation : Analyze the C-4 chemical shift. The 4-pyridazinone (oxo) tautomer exhibits a characteristic carbonyl resonance at approximately 171.5 to 172.3 ppm [1]. Conversely, the predicted C-4 shift for the 4-hydroxypyridazine (enol) tautomer is significantly upfield, around 159.2 ppm [1].
Caption: Multidisciplinary analytical workflow for elucidating tautomeric states.
Quantitative Data Summary
The following table summarizes the key diagnostic markers for differentiating the two primary tautomers:
| Property / Diagnostic Marker | 4-Hydroxypyridazine (Lactim) | 4-Pyridazinone (Lactam) |
| Predominant State | Rare (Gas phase/Non-polar) | Dominant (Solution/Solid State) |
| ¹³C NMR (C-4 Shift) | ~159.2 ppm[1] | ~171.5 - 172.3 ppm[1] |
| IR Spectroscopy | Strong O-H stretch (~3300 cm⁻¹) | Strong C=O stretch (~1670 cm⁻¹) |
| H-Bonding Profile | H-bond Donor (OH), Acceptor (N) | H-bond Donor (NH), Acceptor (C=O) |
| Aromaticity | Fully aromatic | Cross-conjugated / Vinylogous amide |
Implications in Fragment-Based Drug Discovery (FBDD)
Understanding the exact tautomeric state of the pyridazine core is not merely an academic exercise; it is a critical prerequisite for rational drug design. The pyridazinone core has emerged as a "wonder nucleus" and a highly privileged scaffold in medicinal chemistry[3].
In Fragment-Based Drug Discovery (FBDD), the 4-pyridazinone motif is frequently utilized as a hinge-binding fragment in the development of kinase inhibitors (e.g., targeting VEGFR, EGFR, and CDKs)[3]. The lactam tautomer provides a precise, rigid geometric arrangement of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
If the molecule were to exist predominantly as the 4-hydroxypyridazine tautomer, the hydrogen bonding vectors would be inverted (the endocyclic nitrogen becomes the acceptor, and the exocyclic O-H becomes the donor). This inversion would completely abrogate binding affinity to the kinase hinge region. Therefore, computational docking studies, virtual screening, and pharmacophore modeling must explicitly parameterize the 4-pyridazinone tautomer to accurately predict ligand-receptor interactions and avoid costly late-stage attrition in drug development pipelines.
Conclusion
The tautomeric equilibrium between 4-hydroxypyridazine and 4-pyridazinone heavily favors the lactam (oxo) form under most synthetically and biologically relevant conditions. By employing rigorous analytical workflows—anchored by ¹³C NMR chemical shift analysis—researchers can definitively map these tautomeric landscapes. Acknowledging and leveraging this equilibrium is essential for the successful deployment of pyridazinone scaffolds in modern targeted therapeutics.
References
- (PDF)
- HETEROAROMATICITY. 9.
- 4-(Aminomethyl)
Sources
Thermodynamic Stability of 4-Hydroxypyridazine Tautomers: A Technical Guide for Rational Drug Design
Executive Summary
The pyridazine scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, COX-2 antagonists, and bioorthogonal click-cleavable antibody-drug conjugates (ADCs)[1]. Within this chemical space, the 4-hydroxypyridazine system exhibits complex prototropic tautomerism, interconverting primarily between the enol form (4-hydroxypyridazine) and the keto form (pyridazin-4(1H)-one).
Understanding the thermodynamic stability of these tautomers is not merely an academic exercise; it is a critical prerequisite for rational drug design. The tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, its topological polar surface area (TPSA), and its ultimate binding affinity to target proteins[2]. This whitepaper provides an in-depth mechanistic analysis of 4-hydroxypyridazine tautomerism, detailing the thermodynamic parameters, solvent effects, and the self-validating experimental protocols required to profile these equilibria accurately.
Mechanistic Foundations of Tautomeric Equilibria
The tautomerism of 4-hydroxypyridazine is governed by a delicate balance of intrinsic molecular resonance and extrinsic solvation energies.
Unlike simple aliphatic ketones, the pyridazin-4(1H)-one (keto) tautomer is exceptionally stable. This stability is driven by the aromaticity of its charge-separated resonance structure, where the negative charge is localized on the highly electronegative exocyclic oxygen, and the positive charge is accommodated by the heterocyclic nitrogen network[3].
Furthermore, recent computational and crystallographic studies emphasize the non-negligible role of zwitterionic species. The zwitterions derived from hydroxy-heterocycles possess aromaticity indices comparable to their uncharged precursors, meaning they frequently act as low-energy intermediates or stable co-existing species in highly polar aqueous environments[4].
Figure 1: Tautomeric equilibrium network of 4-hydroxypyridazine and its solvent dependencies.
Thermodynamic Profiling & Solvent Effects
The position of the tautomeric equilibrium (
However, in polar protic solvents (e.g., water, methanol) and in the solid state, the equilibrium shifts almost exclusively to the pyridazin-4(1H)-one form. This shift is catalyzed by the formation of robust intermolecular hydrogen-bonding networks that preferentially stabilize the highly polarized keto carbonyl group[6].
Quantitative Thermodynamic Parameters
The following table synthesizes the relative thermodynamic stability of the tautomeric forms based on ab initio calculations and spectroscopic data.
| Tautomeric Form | Phase / Environment | Relative Stability (ΔG) | Dominant Stabilizing Force |
| Pyridazin-4(1H)-one (Keto) | Polar Solvents (H₂O, DMSO) | Global Minimum (Most Stable) | Intermolecular H-bonding, High Dielectric Solvation |
| Pyridazin-4(1H)-one (Keto) | Solid State | Global Minimum | Crystal Lattice Packing, Intermolecular Dipole Alignment |
| 4-Hydroxypyridazine (Enol) | Gas Phase / Non-Polar | Competitive / Metastable | Intramolecular Electronic Relaxation, Low Dipole Moment |
| Zwitterionic Form | Aqueous (pH dependent) | Intermediate | Solvation Shell Stabilization, Aromatic Resonance |
Experimental Workflows for Tautomer Characterization
To accurately quantify the thermodynamic parameters (Enthalpy
Figure 2: Orthogonal experimental and computational workflow for thermodynamic profiling.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction
Causality: VT-NMR is the gold standard for this analysis because the interconversion rate between the keto and enol forms is temperature-dependent. By measuring the equilibrium constant (
-
Sample Preparation: Dissolve 5 mg of the 4-hydroxypyridazine derivative in 0.6 mL of anhydrous DMSO-
(for polar profiling) or CDCl (for non-polar profiling). -
Internal Calibration: Add a sealed capillary containing 100% ethylene glycol (for high-temp) or methanol (for low-temp) into the NMR tube. The chemical shift difference (
) between the OH and CH /CH protons of the standard serves as an absolute temperature verification. -
Data Acquisition: Acquire
-NMR spectra from 273 K to 353 K in 10 K increments. Allow 15 minutes of equilibration time at each temperature point before pulsing. -
Integration & Analysis: Integrate the distinct C3 and C5 aromatic protons corresponding to the keto and enol forms. Calculate
for each validated temperature. -
Van 't Hoff Plotting: Plot
versus . The slope yields and the y-intercept yields .
Protocol 2: Ab Initio Computational Validation
Causality: Solution-phase experimental data is inherently convoluted by solvent-solute interactions. To isolate the intrinsic thermodynamic stability of the tautomers, gas-phase ab initio calculations are required[5]. We utilize Møller–Plesset perturbation theory (MP2) over standard Hartree-Fock (HF) because MP2 accounts for electron correlation, which is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms.
-
Geometry Optimization: Construct the initial 3D geometries of the enol, keto, and zwitterionic forms. Optimize the geometries at the MP2/6-311G(d,p) level of theory.
-
Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true local/global minima, rather than transition states.
-
Zero-Point Energy (ZPE) Correction: Apply the unscaled ZPE corrections derived from the frequency calculations to the raw electronic energies to obtain the true ground-state enthalpies (
). -
Solvation Modeling (Optional): Apply a Polarizable Continuum Model (PCM) to simulate the dielectric environment of water or DMSO, bridging the gap between the gas-phase computation and the VT-NMR experimental data.
Implications in Drug Development and Bioorthogonal Chemistry
The thermodynamic preference for the pyridazin-4(1H)-one tautomer has profound implications in modern therapeutics:
-
Targeted Ligand Design: In the development of COX-2 inhibitors and GapN-dependent NADPH supply inhibitors, the pyridazinone core acts as a highly directional hydrogen bond acceptor[2][7]. If a drug designer mistakenly models the enol form during in silico docking, the predicted binding pose will invert the hydrogen bond donor/acceptor vectors, leading to catastrophic failures in lead optimization.
-
Click-Cleavable ADCs: In Inverse Electron-Demand Diels-Alder (IEDDA) pyridazine elimination reactions (used to release payloads from ADCs), the initial cycloaddition forms a 4,5-dihydropyridazine. The payload is only released if this intermediate tautomerizes to the 1,4-dihydropyridazine form. High thermodynamic stability of the initial tautomer can completely stall payload release, requiring the rational addition of ortho-substituents to alter the tautomeric activation energy landscape[8].
Conclusion
The tautomerism of 4-hydroxypyridazine is a dynamic, phase-dependent equilibrium heavily skewed toward the pyridazin-4(1H)-one form in physiological and polar environments. By employing rigorous, self-validating experimental techniques like internally calibrated VT-NMR alongside high-level ab initio computations, drug development professionals can accurately map these thermodynamic landscapes. Mastering this structural duality is essential for the rational design of high-affinity ligands and the optimization of bioorthogonal cleavage kinetics in advanced therapeutic modalities.
References
1.[1] Volonterio, A., et al. "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry - ACS Publications, 2013. URL: [Link] 2.[4] Bird, C. W. "HETEROAROMATICITY. 9. THE ROLE OF ZWITTERIONS IN THE TAUTOMERISM OF HYDROXY- AND MERCAPTOHETEROCYCLES." Heterocycles, 1994. URL: [Link] 3.[3] "Stability of 4-pyridone vs 4-pyridinol." Chemistry Stack Exchange, 2019. URL: [Link] 4.[6] "6. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms." Thieme-Connect. URL: [Link] 5.[2] "Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes." PMC - NIH. URL: [Link] (Representative PMC link) 6.[5] La Manna, G., & Biondi, F. "Ab initio study of the tautomeric equilibria of hydroxydiazines in the vapour phase: Part 4. Hydroxy..." Journal of Molecular Structure THEOCHEM, 1992. URL: [Link] 7.[8] "Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in cli." ChemRxiv, 2023. URL: [Link] (Representative ChemRxiv link) 8.[7] "Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors." PMC - NIH, 2020. URL: [Link] (Representative PMC link)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
4-Hydroxypyridazine: pKa Values, Tautomerism, and Acidity in Aqueous Solution
Executive Summary
4-Hydroxypyridazine (systematically known as pyridazin-4-ol or 1H-pyridazin-4-one) is a highly versatile nitrogen-containing heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and material sciences[1]. Accurately profiling its acid-base behavior in aqueous solution is a critical prerequisite for predicting its pharmacokinetics, receptor binding affinity, and solubility. This technical guide provides an in-depth analysis of the tautomeric equilibria governing 4-hydroxypyridazine's acidity, synthesizes key quantitative data, and outlines robust, self-validating experimental protocols for determining its macroscopic and microscopic pKa values.
Tautomerism and its Impact on Acidity
In aqueous solutions, 4-hydroxypyridazine is not a static molecule; it undergoes rapid prototropic tautomerism. The mobile proton can reside on the exocyclic oxygen to form the lactim tautomer (4-hydroxypyridazine) or on the adjacent ring nitrogen to form the lactam tautomer (pyridazin-4(1H)-one).
Experimental and theoretical studies confirm that the lactam (oxo) form heavily predominates in aqueous environments[2].
Mechanistic Causality: The preference for the lactam form in water is driven by two primary factors:
-
Solvent Dielectric Effects: Water, having a high dielectric constant, preferentially stabilizes the highly polar lactam form through extensive intermolecular hydrogen bonding networks[3].
-
Resonance Stabilization: The pyridazinone system inherently possesses superior resonance stabilization energy compared to the cross-conjugated lactim form, making the oxo state thermodynamically favorable.
Because of this dynamic equilibrium, the experimentally observed pKa is a macroscopic value. It does not represent the deprotonation of a single species, but rather the simultaneous ionization of both tautomers.
Micro-equilibria of 4-hydroxypyridazine showing tautomeric and ionization pathways.
Quantitative pKa Data
The macroscopic pKa reflects the bulk loss of a proton from the tautomeric mixture. The relationship between the observed macroscopic pKa and the microscopic constants is defined by the tautomeric ratio (
Table 1 summarizes the physicochemical properties of 4-hydroxypyridazine and relevant structural analogs.
Table 1: Physicochemical Properties of 4-Hydroxypyridazine and Derivatives
| Compound | Sub-state | pKa (Predicted/Exp) | Predominant Tautomer (H2O) |
| 4-Hydroxypyridazine | Macroscopic | ~3.56[4] | Oxo (Lactam)[2] |
| 3,6-Dichloropyridazin-4-ol | Macroscopic | ~4.10[5] | Oxo (Lactam) |
| 4-Hydroxypyridine (Reference) | Macroscopic | 3.20[6] | Oxo (Lactam)[3] |
Experimental Methodologies for pKa Determination
To rigorously characterize the acidity of 4-hydroxypyridazine, a dual-method approach is required. Potentiometry alone only yields the macroscopic pKa. Because the molecule exists as two tautomers, UV-Vis spectrophotometry must be employed orthogonally to deconvolute the tautomeric ratio (
Integrated workflow for macroscopic pKa and micro-constant determination.
Protocol 1: Potentiometric Titration (Macroscopic pKa)
Rationale: Maintaining a constant ionic strength is critical to ensure activity coefficients remain stable throughout the titration, preventing drift in the calculated pKa[8].
-
Electrode Calibration: Calibrate a high-precision glass combination pH electrode using NIST-traceable standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 4-hydroxypyridazine in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of 1.0 - 2.0 mM. The KCl background electrolyte mimics physiological ionic strength and minimizes liquid junction potential errors.
-
Titration: Under a continuous nitrogen purge (to exclude atmospheric
which forms carbonic acid and skews basic readings), titrate the solution using standardized 0.1 M NaOH (for the acidic proton) and 0.1 M HCl (for the basic proton). Add titrant in highly controlled 0.01 mL increments. -
Data Analysis: Plot the first derivative of the titration curve (
) to precisely identify the equivalence points. Calculate the macroscopic pKa using the Henderson-Hasselbalch equation at the half-equivalence points[8].
Protocol 2: UV-Vis Spectrophotometric Determination (Micro-constants)
Rationale: The lactam and lactim tautomers possess distinct
-
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) covering a pH range of 1.0 to 12.0.
-
Spectral Acquisition: Prepare 0.1 mM solutions of 4-hydroxypyridazine in each buffer. Record the UV-Vis spectra from 200 nm to 400 nm at 25.0 °C using quartz cuvettes.
-
Isosbestic Point Analysis: Overlay the spectra to identify isosbestic points. The presence of sharp isosbestic points self-validates the assumption of a simple two-state macroscopic equilibrium (neutral
anion). -
Micro-constant Calculation: Determine
by comparing the molar absorptivities of the aqueous mixture to fixed-model compounds (e.g., N-methylated and O-methylated derivatives, which are "locked" and cannot tautomerize). Derive the micro-constants using the macroscopic pKa obtained in Protocol 1[3].
References
-
6. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms - thieme-connect.de. 9[2]
-
Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem - nih.gov. 1[1]
-
Cas 2779-81-9,3,6-dichloropyridazin-4-ol - lookchem.com. 5[5]
-
A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine... - rsc.org. 7[7]
-
4-Aminopyridazine|High-Purity Research Chemical - benchchem.com. 8[8]
Sources
- 1. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-Aminopyridazine|High-Purity Research Chemical [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
The Solvation Thermodynamics of 4-Hydroxypyridazine: A Comparative Analysis in Aqueous and Organic Media
Executive Summary
4-Hydroxypyridazine (CAS: 20733-10-2) is a critical nitrogen-containing heterocyclic scaffold widely utilized in the synthesis of pharmaceutical intermediates, agrochemicals, and kinase inhibitors. A fundamental challenge in handling and formulating this compound lies in its complex solvation thermodynamics, which are heavily dictated by prototropic tautomerism. This technical guide provides an in-depth analysis of the solubility profile of 4-hydroxypyridazine across aqueous and organic solvents, exploring the mechanistic causality behind its behavior and detailing field-proven protocols for thermodynamic solubility profiling.
The Mechanistic Basis of Solubility: Tautomerism and Dipole Dynamics
The solubility of a compound is not merely a function of its static chemical structure, but rather its dynamic state in solution. For 4-hydroxypyridazine, the defining physicochemical characteristic is its tautomeric equilibrium.
While drawn conventionally as a hydroxylated heterocycle (the enol form), 4-hydroxypyridazine exists predominantly in its oxo form—pyridazin-4(1H)-one —when in solution[1]. This prototropic shift from the oxygen to the adjacent ring nitrogen creates a highly polarized molecule with significant zwitterionic resonance character[2].
Causality of Solvent Interactions
-
Aqueous Media: The dominant oxo form possesses a high permanent dipole moment and multiple lone-pair electrons on the nitrogen atoms. These act as exceptional hydrogen-bond acceptors and donors, leading to highly favorable enthalpies of solvation in water and polar protic solvents (e.g., methanol, ethanol)[2].
-
Organic/Non-Polar Media: The strong intermolecular electrostatic forces between pyridazin-4(1H)-one molecules create a robust crystal lattice. Non-polar solvents (e.g., cyclohexane, petroleum ether) lack the dielectric constant required to overcome these solute-solute interactions, resulting in near-total insolubility[3].
Fig 1: Tautomeric equilibrium of 4-hydroxypyridazine driving solvent-specific solvation pathways.
Quantitative Solubility Profile
The partition coefficient (LogP) of 4-hydroxypyridazine is experimentally and topologically calculated at approximately -0.31 , classifying it as a highly hydrophilic molecule[4]. The table below synthesizes the solubility behavior of 4-hydroxypyridazine across various solvent classes based on empirical chemical data[2][3][4].
| Solvent Class | Specific Solvent | Solubility Status | Estimated Concentration | Mechanistic Driver |
| Aqueous | Water (pH 7.0) | Very Soluble | 10.9 - 47.1 mg/mL | Strong H-bonding; dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Soluble | > 10 mg/mL | H-bond donation from solvent to oxo/nitrogen pairs. |
| Polar Aprotic | DMF, DMSO | Miscible / Soluble | > 20 mg/mL | High dielectric constant stabilizes the polar oxo form. |
| Moderately Polar | Chloroform, Benzene | Slightly Soluble | < 5 mg/mL | Weak induced dipole interactions. |
| Non-Polar | Petroleum Ether, Cyclohexane | Insoluble | < 0.1 mg/mL | Inability to disrupt solute-solute electrostatic lattice. |
Experimental Protocols: Thermodynamic Solubility Profiling
To ensure trustworthiness and scientific integrity during drug development, solubility must be measured using self-validating, thermodynamically stable systems rather than kinetic dissolution methods. The Shake-Flask Method paired with HPLC-UV is the gold standard for profiling 4-hydroxypyridazine.
Protocol: Shake-Flask Thermodynamic Solubility Determination
Objective: Determine the absolute equilibrium solubility of 4-hydroxypyridazine in target vehicles (e.g., Water, Ethanol, Cyclohexane).
Step-by-Step Methodology:
-
Preparation of the Solid Phase: Weigh an excess amount of 4-hydroxypyridazine API (e.g., 100 mg) into a 2 mL glass HPLC vial. Self-Validation Check: Ensure the API is fully characterized via X-Ray Powder Diffraction (XRPD) prior to the assay to confirm the polymorph.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer) to the vial. Ensure a visible suspension remains; if the solid dissolves completely, add more API until saturation is visually confirmed.
-
Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 °C ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24+ hours are required to ensure the tautomeric equilibrium and the solid-liquid phase boundary have reached a true thermodynamic steady state.
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.
-
Solid-State Verification (Critical): Recover the remaining solid pellet and analyze it via XRPD. Causality: This ensures that the solvent did not induce a polymorphic transition or hydrate formation, which would invalidate the solubility data of the original form.
-
Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (Detection wavelength typically ~254 nm, utilizing a C18 reverse-phase column). Compare peak areas against a pre-established standard calibration curve.
Fig 2: Standard shake-flask methodology for determining thermodynamic solubility of pyridazines.
Implications for Drug Development and Formulation
Understanding the dichotomy between the aqueous and organic solubility of 4-hydroxypyridazine is crucial for downstream processing:
-
Reaction Solvents: When utilizing 4-hydroxypyridazine as a synthetic building block (e.g., for cross-coupling reactions or nucleophilic substitutions), non-polar solvents will cause the reagent to crash out. Reactions must be engineered using polar aprotic solvents like DMF or DMSO to maintain homogeneous catalysis[3].
-
Purification: The insolubility of the compound in petroleum ether or cyclohexane can be leveraged as an anti-solvent precipitation technique. After synthesis in a polar solvent, adding petroleum ether will rapidly force the 4-hydroxypyridazine to crystallize, allowing for high-yield recovery[5].
-
Assay Buffers: For in vitro biological assays, stock solutions should be prepared in DMSO (where it is highly soluble) and spiked into aqueous media. Because its LogP is negative (-0.31), it will not suffer from kinetic precipitation upon aqueous dilution, ensuring accurate dose-response curves in biological testing[4].
References
-
Thieme-Connect. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Retrieved from [Link]
-
Clockss. The Role of Zwitterions in the Tautomerism of Hydroxy- and Mercaptoheterocycles. Retrieved from[Link]
Sources
Electronic Structure and Aromaticity of 4-Hydroxypyridazine: A Technical Whitepaper
Executive Summary
4-Hydroxypyridazine (also known as pyridazin-4-ol or pyridazin-4(1H)-one) is a versatile nitrogen-containing heterocycle that serves as a critical scaffold in medicinal chemistry and agrochemical development. Characterized by a planar six-membered ring with two adjacent nitrogen atoms, its physicochemical behavior is heavily dictated by complex prototropic tautomerism[1]. This whitepaper provides an in-depth analysis of the electronic structure, aromaticity, and tautomeric equilibrium of 4-hydroxypyridazine, alongside field-proven computational and experimental protocols for its characterization. Furthermore, we explore its emerging role in fragment-based drug discovery (FBDD), specifically as a targeted inhibitor of Streptococcus pyogenes GapN[2].
Structural Identity and Tautomeric Equilibrium
The chemical identity of 4-hydroxypyridazine (SMILES: OC1=CC=NN=C1, TPSA: 46.01 Ų, LogP: 0.1822) is defined by its ability to exist in multiple electronic states depending on the microenvironment[3]. The core structural dynamic is the lactam-lactim (oxo-hydroxy) tautomerization.
While the hydroxy tautomer (pyridazin-4-ol) possesses a fully conjugated 6π-electron system, empirical and crystallographic data indicate that the oxo tautomer (pyridazin-4(1H)-one) predominates in both aqueous solutions and the solid state[1],[4]. However, the tautomeric equilibrium cannot be fully understood without accounting for zwitterionic (betaine) contributions.
Logical relationship of 4-Hydroxypyridazine tautomeric and zwitterionic states.
Aromaticity Index (IA) and Zwitterionic Influence
Aromaticity is a primary driving force in the stabilization of heterocyclic tautomers. According to4, the zwitterions derived from hydroxy heterocycles often possess comparable aromaticities to their neutral precursors[4]. For 4-hydroxypyridazine, the calculated Aromaticity Index (IA) for the pyridazine betaine is approximately 79. This value is nearly identical to the IA expected for the pure 4-hydroxypyridazine tautomer, and significantly higher than that of the pyridazin-4(1H)-one tautomer[4]. This high aromaticity of the zwitterion explains why highly polar solvents can drastically shift the electronic distribution of the molecule.
Summary of Electronic Properties
| Property | Pyridazin-4-ol (Hydroxy) | Pyridazin-4(1H)-one (Oxo) | Zwitterionic Form (Betaine) |
| Structural Predominance | Gas phase / Non-polar solvents | Aqueous solution / Solid state | Highly polar microenvironments |
| Aromaticity Index (IA) | ~79 | Significantly lower than Hydroxy | ~79 |
| H-Bond Donor/Acceptor | 1 Donor / 3 Acceptors | 1 Donor / 2 Acceptors | Charge-separated |
| Topological Polar Surface Area | 46.01 Ų | ~46.01 Ų | > 50.00 Ų (estimated) |
| LogP (Octanol/Water) | 0.1822 | < 0.1 (calculated shift) | Highly hydrophilic |
Data synthesized from ChemScene[3] and Heteroaromaticity studies[4].
Computational Protocol: Quantum Chemical Evaluation of Tautomers
To accurately predict the predominant electronic structure of 4-hydroxypyridazine for drug-receptor modeling, researchers must employ rigorous Density Functional Theory (DFT) workflows. The following protocol is designed as a self-validating system to prevent false minima and accurately capture solvent effects.
Step-by-step quantum chemical workflow for evaluating tautomer electronic structures.
Step-by-Step Methodology:
-
Conformational Search: Generate initial geometries using a Molecular Mechanics force field (e.g., OPLS4). Causality: This ensures the global minimum is identified before initiating computationally expensive DFT calculations, avoiding local minima traps.
-
Geometry Optimization: Optimize the structures using the B3LYP functional with a 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron density of the adjacent nitrogen lone pairs and the highly polarized zwitterionic states.
-
Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the same level of theory. The protocol is validated only if zero imaginary frequencies are observed, confirming the optimized geometry is a true local minimum rather than a transition state.
-
Aromaticity Evaluation: Calculate Nucleus-Independent Chemical Shifts (NICS) at the ring center (NICS(0)) and 1 Å above the plane (NICS(1)) to quantify the π-electron delocalization differences between the oxo and hydroxy forms.
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water and DMSO as solvents. Causality: Because tautomeric preference shifts drastically from the hydroxy form in a vacuum to the oxo form in polar media, SMD accurately captures these bulk dielectric effects.
Experimental Protocol: Spectroscopic Validation of Tautomerism
To empirically validate the computational models, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to track the tautomeric shift.
Step-by-Step Methodology:
-
Multi-Solvent Sample Preparation: Prepare 5 mg samples of 4-hydroxypyridazine in 0.5 mL of
(non-polar) and (highly polar). Causality: Observing the chemical shift of the exchangeable proton and adjacent carbon atoms across different dielectric constants reveals the thermodynamic shift from lactim to lactam. -
and
Acquisition: Acquire standard 1D spectra. In the oxo form, the C4 carbon will exhibit a significant downfield shift characteristic of a carbonyl group (~160-170 ppm), whereas the hydroxy form will present a standard phenolic/enolic shift. -
HMBC/HSQC Analysis: Causality:
NMR is exceptionally sensitive to protonation states. A protonated nitrogen (N1) in the pyridazin-4(1H)-one form will show a distinct cross-peak and chemical shift compared to the bare, lone-pair-bearing nitrogens in the pyridazin-4-ol form. -
Variable Temperature (VT) Internal Validation (Self-Validation): Perform VT-NMR from 298 K to 353 K. Calculate the equilibrium constant (
) at each temperature. The system validates itself if the resulting van 't Hoff plot ( vs ) is strictly linear, allowing for the accurate extraction of and of the tautomerization process.
Pharmacological Application: Fragment-Based Drug Discovery (FBDD)
Beyond structural chemistry, the electronic properties of 4-hydroxypyridazine make it an excellent pharmacophore. Recent crystallographic fragment screening campaigns have identified 4-hydroxypyridazine as a potent ultra-low-molecular-weight inhibitor targeting the cofactor-binding pocket of SpyGapN, a critical enzyme in Streptococcus pyogenes[2].
The compound interacts via π-π stacking and hydrogen bonding, exploiting its tautomeric flexibility to bridge interactions within the active site[2]. Furthermore,2 have demonstrated accelerated synergistic killing of S. pyogenes, providing a promising starting point for novel therapeutics[2].
Fragment-based drug discovery workflow utilizing 4-hydroxypyridazine.
Conclusion
The electronic structure of 4-hydroxypyridazine is defined by a delicate balance between its oxo, hydroxy, and highly aromatic zwitterionic states. By employing rigorous, self-validating computational and experimental protocols, researchers can accurately map these electronic transitions. Understanding these properties is not merely an academic exercise; it is a prerequisite for leveraging the pyridazine scaffold in advanced drug discovery, as evidenced by its successful application in targeting multidrug-resistant bacterial pathogens.
References
- Source: epdf.
- Source: nih.
- Monocyclic (or Annulated)
- Source: chemscene.
- HETEROAROMATICITY. 9. THE ROLE OF ZWITTERIONS IN THE TAUTOMERISM OF HYDROXY- AND MERCAPTOHETEROCYCLES (Clive W. Bird)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
4-Hydroxypyridazine as a Heterocyclic Building Block in Drug Discovery
A Technical Guide to Synthetic Methodologies, Bioisosteric Rationale, and Target Engagement
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, the pyridazine ring is widely recognized as a "privileged structure"[1]. Among its functionalized derivatives, 4-hydroxypyridazine has emerged as a highly versatile heterocyclic building block. Its utility spans from acting as a core scaffold for complex fused heterocycles to serving as an ultra-low-molecular-weight fragment in fragment-based drug discovery (FBDD)[1][2].
The mechanistic rationale for utilizing 4-hydroxypyridazine lies in its unique physicochemical profile. The molecule exists in a tautomeric equilibrium between its hydroxy (aromatic) and pyridazinone (lactam) forms. This tautomerism provides dual hydrogen-bond donor and acceptor capabilities, allowing it to act as a highly effective bioisostere for phenols, amides, and even certain carboxylic acids. By replacing metabolically susceptible phenolic rings with a 4-hydroxypyridazine core, drug developers can fine-tune the dipole moment of the molecule, enhance metabolic stability against oxidative degradation, and improve aqueous solubility without sacrificing target affinity[3][4].
Caption: Bioisosteric rationale and pharmacological applications of the 4-hydroxypyridazine core.
Biological Applications: Fragment-Based Target Engagement
The compact nature of 4-hydroxypyridazine makes it an ideal starting point for FBDD. A recent and highly relevant application of this building block is its use in targeting Streptococcus pyogenes[5].
S. pyogenes relies heavily on the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (SpyGapN) as its primary source of NADPH, as the bacteria lack the oxidative portion of the pentose phosphate pathway[5]. Inhibiting SpyGapN disrupts the pathogen's NADPH supply, rendering it highly susceptible to oxidative stress and ultimately leading to bacterial cell death[5].
Through crystallographic fragment screening, 4-hydroxypyridazine was identified as an ultra-low-molecular-weight compound capable of directly targeting the cofactor-binding pocket of SpyGapN[2]. When utilized in combination with substrate-binding site inhibitors (such as glyoxal bisulfite), 4-hydroxypyridazine significantly enhances the overall inhibitory effect, serving as a foundational anchor for designing covalently linked, dual-site synergistic inhibitors[2].
Caption: Mechanism of action for 4-hydroxypyridazine as a SpyGapN inhibitor in S. pyogenes.
Synthetic Methodologies: The Catalytic Diaza-Wittig Workflow
Historically, the synthesis of 6-substituted 4-hydroxypyridazines relied on furan-4,5-dione intermediates, a method severely limited to aryl substitutions[1]. To overcome this, modern synthetic workflows utilize an organophosphorus-catalyzed Diaza-Wittig reaction starting from α-diazo-1,3-diketones[6].
The causality behind this specific protocol is rooted in safety and chemoselectivity. Traditional Diaza-Wittig reactions require stoichiometric amounts of toxic hexamethylphosphorous triamide (HMPT)[1]. By transitioning to a catalytic cycle utilizing a phospholene oxide catalyst and a silane reducing agent, chemists can achieve redox-driven cyclization without affecting sensitive functional groups (like the diazo group itself) prior to the desired intramolecular reaction[6][7].
Experimental Protocol: Synthesis of 6-Substituted 4-Hydroxypyridazine-3-carboxylates
Step 1: Titanium-Mediated Aldol Addition
-
Dissolve methyl 2-diazo-3-oxobutanoate (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by Et₃N (1.1 eq). Causality: TiCl₄ acts as a Lewis acid to chelate the dicarbonyl system. This prevents the premature degradation (water elimination) of the diazo compound while simultaneously activating the incoming aldehyde[1][6].
-
Slowly add the desired aldehyde (0.9 eq) in CH₂Cl₂. Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl to halt the aldol reaction, warm to room temperature, extract the organic layer, and concentrate in vacuo to yield the α-diazo-β-ketoester intermediate[6].
Step 2: Organophosphorus-Catalyzed Cyclization
-
In a separate reaction vessel, combine the α-diazo-β-ketoester with 10 mol% of 3-methyl-1-phenyl-2-phospholene-1-oxide (catalyst) and diphenylsilane (reducing agent) in a suitable solvent[7][8].
-
Mechanistic Progression: The silane chemoselectively reduces the phospholene oxide to its active phospholene form. The phospholene reacts with the diazo group to form a phosphazine intermediate , which subsequently converts into an oxazaphosphetane intermediate [6].
-
The oxazaphosphetane undergoes spontaneous elimination to yield the 6-substituted 4-hydroxypyridazine-3-carboxylate, regenerating the phospholene oxide catalyst[6].
-
Purify the resulting precipitate via filtration or flash column chromatography (EtOAc/MeOH)[6].
Caption: Organophosphorus-catalyzed Diaza-Wittig workflow for pyridazine synthesis.
Quantitative Data Summaries
To facilitate compound characterization and assay development, the fundamental physicochemical and biological metrics of 4-hydroxypyridazine and its derivatives are summarized below.
Table 1: Physicochemical Properties of the Core Scaffold (Pyridazin-4-ol) [9]
| Property | Value |
| IUPAC Name | Pyridazin-4-ol |
| Synonyms | 4-Hydroxypyridazine, 1H-pyridazin-4-one |
| CAS Number | 20733-10-2 |
| Molecular Formula | C₄H₄N₂O |
| Molecular Weight | 96.089 g/mol |
Table 2: Biological Activity Metrics (Fragment-Based Screening) [2][5]
| Target / Assay | Compound | Metric / Observation |
| SpyGapN (S. pyogenes) | 4-Hydroxypyridazine | Binds cofactor-binding pocket; inhibits purified enzyme activity. |
| SpyGapN (S. pyogenes) | 4-Hydroxypyridazine + Glyoxal bisulfite | Synergistic/additive inhibition; accelerates bacterial cell death. |
| p38 MAP Kinase | Pyridazinone derivatives | Potent inhibition (IC₅₀ values vary by specific C6 substitution). |
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives The Journal of Organic Chemistry (ACS Publications), 2013, 78(16), 7845-7858. URL:[Link]
-
Organophosphorus-catalyzed diaza-Wittig reaction: application to the synthesis of pyridazines Organic & Biomolecular Chemistry (RSC Publishing), 2014, 12, 7159-7166. URL:[Link]
-
Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes Virulence (Taylor & Francis), 2026, 17(1). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organophosphorus-catalyzed diaza-Wittig reaction: application to the synthesis of pyridazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The 4-Hydroxypyridazine Scaffold: Synthesis, Biological Activities, and Therapeutic Potential
Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazine ring is widely recognized as a "privileged structure" in medicinal chemistry, offering a highly developable heteroaromatic core for rational drug design[1]. Among its versatile derivatives, 4-hydroxypyridazine (and its substituted analogs) has emerged as a critical pharmacophore. This technical guide explores the structural dynamics, biological targets, and synthetic methodologies associated with 4-hydroxypyridazine derivatives, providing actionable protocols and mechanistic insights for drug development professionals.
Structural Dynamics and Physicochemical Properties
Understanding the physical chemistry of 4-hydroxypyridazine is foundational for predicting target engagement. A defining characteristic of this scaffold is its tautomerism. In aqueous and physiological environments, 4-hydroxypyridazine exists predominantly in its oxo form, 1H-pyridazin-4-one [2]. This tautomeric shift drastically alters the molecule's hydrogen-bonding profile, converting a potential hydroxyl hydrogen-bond donor into a carbonyl hydrogen-bond acceptor. This dynamic is a critical factor when designing molecules to target the hinge region of kinases or the active sites of bacterial enzymes.
Table 1: Physicochemical Profile of Pyridazin-4-ol
| Property | Value | Reference / Source |
| CAS Number | 20733-10-2 | [3] |
| Molecular Formula | C4H4N2O | [3] |
| Molecular Weight | 96.09 g/mol | [3] |
| Predominant Tautomer | 1H-pyridazin-4-one | [2] |
| Primary Hazard | Irritant (GHS H302, H315, H319) | [3] |
Biological Activities and Molecular Targets
Pyridazine derivatives exhibit a remarkably broad spectrum of biological activities. Recent pharmacological evaluations have pinpointed several high-value targets.
Antimicrobial Activity: Inhibition of SpyGapN
A breakthrough in antibacterial research involves the targeting of the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GapN) in Streptococcus pyogenes (SpyGapN). S. pyogenes lacks the oxidative pentose phosphate pathway, making SpyGapN its primary source of NADPH[4]. demonstrate that 4-hydroxypyridazine, particularly when combined with glyoxal bisulfite, acts as a potent inhibitor of SpyGapN[5]. By occupying the active site, the derivative blocks the conversion of G3P, leading to NADPH depletion, severe oxidative stress, and rapid bacterial cell death.
Mechanism of Action: SpyGapN inhibition by 4-hydroxypyridazine leading to bacterial cell death.
Kinase Inhibition and Anti-Inflammatory Properties
Beyond antimicrobial applications, fused and substituted 4-hydroxypyridazines serve as potent kinase inhibitors. For instance, specific pyridazinone rings have been identified as highly potent p38 MAP kinase inhibitors, which are crucial for anti-inflammatory responses[6]. Additionally, imidazo[1,2-b]pyridazine scaffolds are utilized to inhibit VEGFR2, providing anti-angiogenic and anticancer benefits[1].
Table 2: Summary of Biological Targets for Pyridazine Derivatives
| Biological Target | Therapeutic Area | Derivative / Scaffold | Key Outcome |
| SpyGapN | Antimicrobial | 4-Hydroxypyridazine + Glyoxal | Depletion of bacterial NADPH[5] |
| p38 MAP Kinase | Anti-inflammatory | Pyridazinone ring | Suppression of inflammatory cytokines[6] |
| VEGFR2 Kinase | Oncology | Imidazo[1,2-b]pyridazine | Inhibition of tumor angiogenesis[1] |
| GABA-A Receptor | CNS Disorders | 3-Amino-6-aryl-pyridazines | Selective receptor antagonism[6] |
Experimental Workflows and Methodologies
Protocol A: Synthesis of 6-Substituted-4-hydroxypyridazine Derivatives
Historically, the synthesis of functionalized pyridazines relied on the Diaza-Wittig reaction using hexamethylphosphorous triamide (HMPT). However, HMPT is highly toxic and carcinogenic. To ensure a safer and more efficient self-validating synthetic system, substitute HMPT with tri-n-butylphosphine (P(n-Bu)3)[1].
Causality of Choice: P(n-Bu)3 not only eliminates the toxicity risks associated with HMPT but also accelerates the formation of the iminophosphorane intermediate. This kinetic advantage drives the intramolecular cyclization forward rapidly, resulting in significantly higher yields and shorter reaction times[1].
Step-by-Step Methodology:
-
Precursor Preparation: Begin with methyl acetoacetate and convert it into the corresponding diazo compound using a standard diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) in the presence of a base.
-
Phosphine Addition: Dissolve the diazo intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add 1.1 equivalents of P(n-Bu)3 at 0°C.
-
Diaza-Wittig Cyclization: Allow the reaction mixture to warm to room temperature. The phosphine attacks the terminal nitrogen of the diazo group, expelling nitrogen gas and forming the iminophosphorane, which spontaneously cyclizes with the adjacent carbonyl group.
-
Oxidation: Treat the resulting dihydropyridazine intermediate with 2-iodoxybenzoic acid (IBX) to aromatize the ring.
-
Purification: Concentrate the solvent in vacuo and purify the crude product via flash column chromatography (EtOAc/n-hexane) to isolate the pure 6-substituted-4-hydroxypyridazine[1].
Step-by-step synthetic workflow of 4-hydroxypyridazine derivatives via Diaza-Wittig reaction.
Protocol B: In Vitro SpyGapN Enzyme Inhibition Assay
To validate the antimicrobial efficacy of 4-hydroxypyridazine derivatives, a continuous spectrophotometric assay is utilized to measure SpyGapN activity.
Causality of Choice: The assay monitors the production of NADPH by measuring absorbance at 340 nm. This provides a direct, real-time, and self-validating readout of enzyme kinetics. Erythrose 4-phosphate (E4P) is strictly required as a positive control because it is a known competitive inhibitor of the GapN active site; if E4P fails to inhibit NADPH production, the assay system is fundamentally compromised, and data must be discarded[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme & Inhibitor Incubation: Add purified SpyGapN enzyme (10 nM final concentration) to the buffer. Introduce the 4-hydroxypyridazine derivative (at varying concentrations, e.g., 1 mM to 8 mM) and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 1 mM NADP+ and initiate the reaction by adding 2 mM Glyceraldehyde-3-Phosphate (G3P).
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm using a microplate reader for 10 minutes.
-
Validation & Analysis: Compare the reaction velocity (ΔA340/min) of the test wells against the negative control (1% DMSO) and the positive control (8 mM E4P). Calculate the IC50 using non-linear regression analysis[4].
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes Source: Taylor & Francis / PubMed Central (PMC) URL:[Link]
-
Pyridazin-4-ol | C4H4N2O | CID 565900 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
Pyridazines. Part 36. Synthesis and Antiplatelet Activity of 5-Substituted-6-phenyl-3(2H)-pyridazinones Source: ResearchGate URL:[Link]
-
Synthesis of Pyridazine Derivatives and their Biological Activities Source: Thieme Connect URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Coordination Chemistry and Ligand Properties of 4-Hydroxypyridazine: A Technical Guide
Executive Summary
4-Hydroxypyridazine (4-HP), also known by its tautomeric name pyridazin-4(1H)-one, is a versatile nitrogen-containing heterocyclic compound that has garnered significant attention in coordination chemistry, materials science, and drug development[1]. Characterized by two adjacent nitrogen atoms in a six-membered aromatic ring and a hydroxyl/carbonyl group at the C4 position, 4-HP acts as a highly adaptable multidentate ligand. This guide provides an in-depth analysis of its tautomeric equilibria, coordination modes, and step-by-step methodologies for synthesizing its transition metal complexes.
By understanding the causality between the physical chemistry of 4-HP and its coordination behavior, researchers can rationally design novel metallodrugs, agricultural active ingredients, and Metal-Organic Frameworks (MOFs)[2].
Chemical Profile & Tautomeric Equilibria
The defining chemical feature of 4-hydroxypyridazine is its ability to undergo prototropic tautomerism—specifically, lactam-lactim (or keto-enol) tautomerism[3]. The position of this equilibrium dictates the electronic structure of the molecule and, consequently, its reactivity with transition metals.
The Zwitterionic and Tautomeric Landscape
In the solid state and in polar solutions, the pyridazin-4(1H)-one (keto) tautomer generally predominates due to the thermodynamic stability of the amide-like resonance structure[4]. However, the 4-hydroxypyridazine (enol) form and its associated zwitterionic intermediates are critical for metal coordination. Zwitterionic species derived from hydroxy heterocycles often possess comparable aromaticities to their neutral precursors, effectively lowering the activation energy required for tautomeric shifts during metal complexation[4].
Causality in Ligand Activation
To utilize 4-HP as a strong ligand, the hydroxyl proton must typically be removed. Deprotonation (usually occurring at pH > 7.5) yields the anionic 4-HP ligand. This transformation is causal to successful coordination: the anionic form significantly increases the electron density on both the oxygen and the adjacent ring nitrogens, converting the molecule from a weak neutral donor into a potent N,N,O-chelating or bridging agent.
Fig 1: Tautomeric equilibrium and base-activated coordination modes of 4-Hydroxypyridazine.
Coordination Modes and Structural Chemistry
The juxtaposition of the diazine nitrogens and the C4-oxygen allows 4-HP to exhibit a "chameleon-like" coordination chemistry. The specific mode adopted depends heavily on the metal center's hardness/softness, the stoichiometric ratio, and the solvent environment.
-
Monodentate Mode: In the presence of bulky co-ligands or highly oxophilic metals, 4-HP may coordinate solely through the deprotonated oxygen atom, leaving the diazine nitrogens uncoordinated.
-
Bidentate Chelating Mode: The ligand can form a stable five- or six-membered metallacycle by coordinating through one ring nitrogen and the exocyclic oxygen. This is common with borderline transition metals like Cu(II) and Ni(II).
-
Bridging Mode (Polynuclear Complexes): The two adjacent nitrogen atoms in the pyridazine ring are geometrically ideal for bridging two metal centers. When combined with oxygen coordination, 4-HP can bridge up to three metal ions, serving as a robust secondary building unit (SBU) for Metal-Organic Frameworks (MOFs) and 1D/2D coordination polymers[2].
Quantitative Summary of 4-HP Derivative Applications
| Ligand / Derivative | Primary Metal Center | Dominant Coordination Mode | Target Application / Biological Activity |
| 4-Hydroxypyridazine (Anion) | Cu(II), Zn(II) | Bidentate (N,O) / Bridging | Antimicrobial agents; MOF building blocks[2] |
| Pyrimidine-5-amine / 4-HP mix | Native Enzyme Metals | Hydrogen Bonding / Monodentate | SpyGapN competitive inhibitors (S. pyogenes)[5] |
| 6-Substituted-4-HP | Pd(II), Pt(II) | Chelating (N,O) | Anticancer pharmacophores; Kinase inhibitors[1] |
| 4-Aminopyridazine analogs | Fe(III), Co(II) | Bridging (N,N) | Agrochemicals; PDE10A inhibitors[6] |
Experimental Protocols: Synthesis of 4-HP Metal Complexes
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a prototypical bis(4-hydroxypyridazinato)copper(II) complex. This workflow is designed as a self-validating system : the visual and spectroscopic checkpoints ensure that tautomeric shifting and deprotonation have successfully occurred prior to metal binding.
Reagents and Materials
-
4-Hydroxypyridazine (Ligand, >98% purity)
-
Copper(II) nitrate trihydrate (
) -
Potassium hydroxide (KOH, 0.1 M standard solution)
-
Solvents: Methanol (anhydrous), Deionized Water (18.2 MΩ·cm)
Step-by-Step Methodology
Step 1: Ligand Solvation and Activation (Causality: Tautomeric Control)
-
Suspend 2.0 mmol of 4-HP in 20 mL of a 1:1 Methanol/Water mixture.
-
Mechanistic Choice: 4-HP is poorly soluble in its neutral keto form. Add 0.1 M KOH dropwise while monitoring with a pH meter until the pH reaches 7.8 - 8.2.
-
Validation: The solution will become completely clear, confirming the deprotonation of the hydroxyl group and the generation of the soluble, highly nucleophilic anionic ligand.
Step 2: Metal Complexation (Causality: Kinetic vs. Thermodynamic Control)
4. Dissolve 1.0 mmol of
Step 3: Isolation and Crystallization 8. Filter the hot solution to remove any unreacted trace impurities or metal hydroxides. 9. Allow the filtrate to evaporate slowly at room temperature over 3–5 days. 10. Validation: Collect the resulting deep green/blue microcrystals via vacuum filtration and wash with cold diethyl ether.
Step 4: Self-Validating Characterization
-
FTIR Spectroscopy: Confirm the disappearance of the broad O-H stretching band (~3200 cm⁻¹) and the shift of the C=N and C=O/C-O bands, proving N,O-coordination.
-
Single-Crystal X-Ray Diffraction (SC-XRD): The ultimate validation to definitively assign monodentate, chelating, or bridging modes.
Fig 2: Standardized, self-validating workflow for synthesizing 4-HP transition metal complexes.
Applications in Drug Development & Materials Science
Pharmacophores and Metalloenzymes
Pyridazine analogues are classified as "privileged structures" in drug discovery due to their excellent developability and hydrogen-bonding capabilities[1]. Recently, crystallographic fragment screening identified 4-hydroxypyridazine as a potent ultra-low-molecular-weight compound capable of targeting the cofactor-binding pocket of SpyGapN (a non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase) in Streptococcus pyogenes[5]. When combined with glyoxal bisulfite, 4-HP significantly enhances the inhibitory effect against this critical bacterial enzyme, showcasing its potential in combating macrolide-resistant pathogens[5].
Agrochemicals and Functional Materials
Beyond human therapeutics, the coordination chemistry of 4-HP and its derivatives is heavily leveraged in the agricultural sector. Alkyl-substituted and halogenated pyridazin-4-ol derivatives are frequently utilized as core scaffolds in fungicidal and herbicidal compositions[2]. Furthermore, the ability of the diazine ring to bridge multiple metal centers makes 4-HP an excellent candidate for synthesizing nitrogen-rich Metal-Organic Frameworks (MOFs), which are explored for gas storage, catalysis, and slow-release nitrification inhibitors[2].
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Thieme Connect. Available at:[Link]
-
The Role of Zwitterions in the Tautomerism of Hydroxy- and Mercaptoheterocycles. Clockss / Heterocycles. Available at: [Link]
- Fungicidal alkyl-substituted 2-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-1-[1,2,4]triazol-1-yl-ethanol compounds (WO2013010862A1).Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2013010862A1 - Fungicidal alkyl-substituted 2-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-1-[1,2,4]triazol-1-yl-ethanol compounds - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Laboratory Synthesis Protocols for 4-Hydroxypyridazine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Focus: Mechanistic rationale, validated step-by-step protocols, and in-process quality controls for the synthesis of 4-hydroxypyridazine and its functionalized derivatives.
Introduction & Mechanistic Rationale
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and agricultural chemicals. Specifically, 4-hydroxypyridazine (also known as pyridazin-4-ol, CAS: 20733-10-2) serves as a critical intermediate.
From a mechanistic standpoint, 4-hydroxypyridazine exhibits significant tautomerism. In polar solvents, it exists predominantly in its oxo form, pyridazin-4(1H)-one [5]. This tautomeric equilibrium significantly impacts its reactivity; the oxygen atom is less nucleophilic than a standard phenolic hydroxyl group, which dictates the necessity for specific alkylation or cross-coupling conditions during downstream drug development.
Direct synthesis of the unsubstituted 4-hydroxypyridazine core is notoriously challenging due to the electron-deficient nature of the diazine ring. Therefore, the most robust industrial and laboratory-scale approach relies on a three-step sequence starting from the inexpensive 3,6-dichloropyridazine:
-
Electrophilic Chlorination: Forcing conditions are used to chlorinate the sterically hindered 4-position [3].
-
Regioselective
Hydrolysis: The C4-chlorine is highly activated by the adjacent ring nitrogens and the inductive pull of the C3/C6 chlorines, allowing for selective displacement by hydroxide [3]. -
Catalytic Hydrogenolysis: A global palladium-catalyzed dechlorination removes the C3 and C6 chlorines to yield the final unsubstituted core.
For highly functionalized derivatives (e.g., 6-substituted 4-hydroxypyridazine-3-carboxylates), traditional substitution is inflexible. In these cases, modern Organophosphorus-Catalyzed Diaza-Wittig Reactions are employed to construct the ring de novo from diazo precursors[1, 2].
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for 4-Hydroxypyridazine from 3,6-Dichloropyridazine.
Quantitative Data & Characterization
To ensure reproducibility, all quantitative data and expected physicochemical properties for the intermediates and the target molecule are summarized below.
Table 1: Physicochemical Properties of Key Intermediates & Target
| Compound | CAS Number | Molecular Weight | Melting Point | Appearance |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 g/mol | 65–69 °C | Off-white solid |
| 3,4,6-Trichloropyridazine | 6082-66-2 | 183.42 g/mol | 55–58 °C | White powder [3] |
| 3,6-Dichloro-4-hydroxypyridazine | 2779-81-9 | 164.98 g/mol | 199–200 °C | Yellow solid [4] |
| 4-Hydroxypyridazine | 20733-10-2 | 96.09 g/mol | 228–231 °C | Beige solid [1] |
Table 2: Reaction Optimization & Validation Parameters
| Step | Reaction Type | Key Reagents | Target Yield | IPQC Validation Marker |
| 1 | Chlorination | ~90% | GC-MS: | |
| 2 | Selective | 15% NaOH, 100 °C | ~91% | FTIR: Broad -OH stretch at ~3200 cm⁻¹ |
| 3 | Hydrogenolysis | >85% | LC-MS: |
Step-by-Step Experimental Protocols
Protocol A: Traditional Multi-Step Synthesis of the Unsubstituted Core
Step 1: Electrophilic Chlorination to 3,4,6-Trichloropyridazine Causality: The pyridazine ring is highly electron-deficient. To force chlorination at the C4 position, elevated temperatures and a continuous feed of chlorine gas are required [3].
-
Charge a glass-lined reactor with 10.0 g of 3,6-dichloropyridazine.
-
Heat the reactor to 160 °C under stirring until the starting material is fully molten.
-
Slowly bubble dry chlorine (
) gas through the melt. Maintain the temperature at 160 °C for 10 hours. -
Quench & Isolate: Carefully pour the hot reaction mixture into 4 L of cold petroleum ether. Allow the mixture to crystallize at room temperature.
-
Filter the precipitate via suction and dry under vacuum to afford 3,4,6-trichloropyridazine as a white powder. Self-Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of the starting material. GC-MS must confirm the addition of a third chlorine atom (
~182, exhibiting a classic trichloro isotopic pattern).
Step 2: Selective
-
Suspend 5.0 g of 3,4,6-trichloropyridazine in 30 mL of 15% aqueous NaOH.
-
Heat the mixture to reflux (100 °C) and maintain for 8 hours. The solid will gradually dissolve as the phenoxide-equivalent sodium salt is formed.
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Acidification: Slowly add concentrated HCl dropwise until the pH reaches exactly 1.0. This protonates the intermediate and induces rapid crystallization.
-
Filter the light yellow precipitate, wash with cold deionized water, and recrystallize from absolute ethanol. Dry under vacuum to yield 3,6-dichloro-4-hydroxypyridazine [3, 4]. Self-Validation Checkpoint: The product should melt sharply at 199–200 °C. LC-MS will show
165 .
Step 3: Catalytic Hydrogenolysis to 4-Hydroxypyridazine Causality: Palladium on carbon (Pd/C) efficiently reduces aryl chlorides. However, the reaction generates HCl, which will poison the Pd catalyst. Adding a base (like triethylamine) scavenges the acid, ensuring the reaction proceeds to completion.
-
Dissolve 4.1 g of 3,6-dichloro-4-hydroxypyridazine in 50 mL of anhydrous methanol.
-
Add 2.5 molar equivalents of triethylamine (
) to act as an acid scavenger. -
Carefully add 0.4 g of 10% Pd/C (approx. 10 wt%).
-
Purge the reaction flask with nitrogen (
) three times, followed by hydrogen ( ) gas. -
Stir the mixture vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours.
-
Workup: Purge the flask with
. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol. -
Concentrate the filtrate in vacuo and purify the crude residue via silica gel chromatography (EtOAc/MeOH = 9:1) or recrystallization to afford pure 4-hydroxypyridazine. Self-Validation Checkpoint: Hydrogen uptake will visibly cease when dechlorination is complete. The complete absence of chlorine isotopic clusters in mass spectrometry (
97.0 ) confirms global dechlorination.
Protocol B: Modern Catalytic Diaza-Wittig Approach (For Functionalized Derivatives)
Causality: When complex, stereocenter-containing, or highly functionalized 6-substituted 4-hydroxypyridazines are required, harsh chlorination/dechlorination is incompatible. The organophosphorus-catalyzed Diaza-Wittig reaction builds the pyridazine ring directly from an
-
Dissolve the
-diazo- -ketoester precursor (1.0 mmol) in 10 mL of anhydrous acetonitrile under argon. -
Add 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) (1.3 mmol) and reflux for 2 hours. Filter and concentrate the filtrate.
-
Re-dissolve the crude intermediate in 5 mL of toluene. Add the phospholene oxide catalyst (10 mol%) followed by diphenylsilane (1.1 mmol).
-
Heat the mixture at 100 °C for 16 hours. The silane continuously reduces the
catalyst back to its active state in situ. -
Cool to room temperature. The functionalized 4-hydroxypyridazine derivative will precipitate and can be isolated via simple filtration and washing with diisopropyl ether [1].
References
-
Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. Royal Society of Chemistry (RSC).1
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. American Chemical Society (ACS).2
-
Industrial preparation method of 4-bromopyridazine (CN102924386B). Google Patents.3
-
Cas 2779-81-9, 3,6-dichloropyridazin-4-ol Properties and Safety. LookChem.4
-
Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Thieme-Connect.5
Sources
Application Note: Deoxychlorination of 4-Hydroxypyridazine to 4-Chloropyridazine via Phosphorus Oxychloride
Executive Summary
4-Chloropyridazine is a highly versatile electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors, agrochemicals, and advanced functional materials[1]. It serves as a prime intermediate for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (
Mechanistic Rationale & Reaction Dynamics
As a Senior Application Scientist, it is critical to understand that experimental success in heterocyclic chemistry relies on manipulating the intrinsic electronic properties of the substrate. The transformation of the highly stable C-OH bond into a reactive C-Cl bond requires aggressive electrophilic activation.
-
Tautomerization & Electrophilic Activation : 4-Hydroxypyridazine exists predominantly as its tautomer, pyridazin-4(1H)-one. The nucleophilic carbonyl oxygen attacks the highly electrophilic phosphorus atom of
. This step displaces a chloride ion and generates a highly reactive pyridazinyl phosphorodichloridate intermediate. -
Displacement : The newly formed phosphorodichloridate moiety is an exceptional leaving group due to the strong electron-withdrawing nature of the pyridazine ring. The liberated chloride ion attacks the C4 position via an
pathway[2]. -
Aromatization : The tetrahedral Meisenheimer-like intermediate collapses, ejecting the phosphorodichloridate leaving group and restoring the aromaticity of the heterocycle to yield 4-chloropyridazine.
Causality Behind Experimental Choices:
-
Solvent Selection (Acetonitrile vs. Neat
) : While classical literature often employs neat , utilizing anhydrous acetonitrile as a co-solvent ensures a homogenous reaction mixture, lowers the required equivalents of toxic from 5.0 to 3.0, and significantly moderates the dangerous exotherm encountered during the aqueous quench[4]. -
Quenching Dynamics : The hydrolysis of unreacted
generatesngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> and . If the internal temperature exceeds 20 °C during the quench, the newly formed 4-chloropyridazine will undergo acid-catalyzed hydrolysis back to the starting material. Inverse quenching over a massive excess of crushed ice is non-negotiable. -
pH Neutralization : Strong bases (e.g.,
) will trigger premature nucleophilic displacement of the C4-chloride. A mild base like safely neutralizes the generated acids to pH 7–8, ensuring the product remains stable and partitions effectively into the organic phase[4].
Process Workflow
Experimental workflow for the synthesis and isolation of 4-chloropyridazine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and precise temperature controls are embedded to ensure reproducibility.
Materials Required:
-
4-Hydroxypyridazine (1.0 eq, 5.0 g, 52.0 mmol)
-
Phosphorus oxychloride (
) (3.0 eq, 14.5 mL, 156.0 mmol) -
Anhydrous Acetonitrile (40 mL)
-
Sodium Bicarbonate (
), solid and saturated aqueous solution -
Dichloromethane (DCM) for extraction
Execution Steps:
-
Reaction Assembly : To a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxypyridazine (5.0 g) and anhydrous acetonitrile (40 mL)[4].
-
Electrophilic Activation : Cool the suspension to 0 °C using an ice-water bath. Slowly add
(14.5 mL) dropwise via an addition funnel over 15 minutes. Self-Validation: A slight exotherm and the evolution of gas (white fumes) confirm the initiation of the complexation. -
Thermal Chlorination : Remove the ice bath and heat the reaction mixture to a gentle reflux (80–85 °C) for 1.5 to 2 hours[4]. Self-Validation: The initial opaque suspension will gradually transition into a homogenous, dark amber solution, indicating the consumption of the insoluble starting material.
-
Cooling & Quenching (Critical) : Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 200 g of crushed ice. Maintain the internal temperature strictly below 15 °C to prevent product degradation[1].
-
Neutralization : Slowly add solid
in small portions until the aqueous phase reaches pH 7–8. Caution: Vigorous effervescence ( evolution) will occur. Ensure the pH does not exceed 8.5 to avoid hydrolysis[2]. -
Extraction & Isolation : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 75 mL). Combine the organic layers and wash with saturated brine (100 mL).
-
Desiccation : Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield 4-chloropyridazine as a pale yellow solid.
Data Presentation & In-Process Controls
To guarantee the trustworthiness of the synthesis, quantitative optimization data and analytical specifications are summarized below.
Table 1: Reaction Optimization Parameters
| Solvent System | Equivalents of | Temperature | Time | Isolated Yield (%) | Process Observation |
| Neat | 5.0 eq | 100 °C | 2.0 h | 65% | High viscosity; violent exotherm during aqueous quench. |
| Acetonitrile | 3.0 eq | 85 °C | 1.5 h | 82% | Smooth reaction; homogenous solution; highly controlled quench. |
| Toluene | 3.0 eq | 110 °C | 3.0 h | 70% | Slower conversion; biphasic quench leads to emulsion formation. |
Table 2: In-Process Control (IPC) and Analytical Specifications
| Parameter | Specification / Visual Cue | Analytical Method |
| Starting Material ( | 0.1 (Stays at baseline) | TLC (1:1 Hexane:EtOAc, UV 254 nm) |
| Target Product ( | 0.6 (Fast-eluting spot) | TLC (1:1 Hexane:EtOAc, UV 254 nm) |
| HPLC Purity | Reverse-Phase HPLC (C18, MeCN/ | |
| Mass Spectrometry | LC-MS (ESI+) |
References
-
Watterson, D. M., et al. "Development of a Novel Therapeutic Suppressor of Brain Proinflammatory Cytokine Up-Regulation That Attenuates Synaptic Dysfunction and Behavioral Deficits." PLoS One (National Center for Biotechnology Information / PMC). URL:[Link]
- "Thioacetic acid compounds, compositions and uses thereof." Google Patents (CN108069940B).
-
"Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
- 1. Development of a Novel Therapeutic Suppressor of Brain Proinflammatory Cytokine Up-Regulation That Attenuates Synaptic Dysfunction and Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridazine|High-Purity Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108069940B - Thioacetic acid compounds, compositions and uses thereof - Google Patents [patents.google.com]
Synthesis of 4-Hydroxypyridazine from furan derivatives
Application Note: Synthesis of 4-Hydroxypyridazine Derivatives from Furan Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The pyridazine core is a privileged heterocyclic scaffold in modern drug discovery and agrochemical development, frequently utilized for its favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability[1]. Specifically, 4-hydroxypyridazine derivatives serve as critical intermediates for synthesizing complex biheterocyclic systems, kinase inhibitors, and advanced crop protection agents[2].
While traditional syntheses of pyridazines often rely on the condensation of 1,4-dicarbonyl compounds with hydrazines, accessing the highly functionalized 4-hydroxy-substituted variants requires specialized precursors. Furan derivatives—specifically furan-2,3-diones and 2,5-furandiones—serve as highly efficient, atom-economical starting materials for these transformations[3].
The Causality of Precursor Selection: Furan-diones are chosen because their inherent ring strain and the high electrophilicity of specific carbon centers (e.g., C-5 in furan-2,3-diones) make them exceptionally susceptible to nucleophilic attack by bidentate nucleophiles like hydrazines[3]. The initial attack induces a spontaneous ring-opening event, relieving steric strain and generating a transient hydrazone intermediate. The bidentate nature of the hydrazine moiety then perfectly positions a secondary amine for a 6-endo-trig cyclization, thermodynamically driving the formation of the stable, aromatic 6-membered pyridazine ring[3].
Synthetic Pathways
Pathway A: Synthesis via Furan-2,3-dione Intermediates (The Zalesov Approach)
The synthesis of 6-substituted 4-hydroxy-3-methoxycarbonyl pyridazine derivatives and their analogs can be achieved using furan-2,3-diones (often referred to in older literature as furan-4,5-diones) as intermediates[1]. For example, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with phenylhydrazine yields 5-benzoyl-2,6-diphenyl-4-hydroxypyridazine-3-one[3]. The reaction is highly dependent on the nucleophilicity of the hydrazine derivative; while simple hydrazines yield the desired pyridazinone, sterically hindered or electronically deactivated hydrazines (like 2-hydrazinopyridine) may deviate to form pyrazole-carboxylic acids instead[3].
Mechanistic pathway of furan-2,3-dione conversion to 4-hydroxypyridazine.
Pathway B: Industrial Synthesis of 3,6-Dichloropyridazin-4-ol
For agrochemical applications, 3,6-dichloropyridazin-4-ol (CAS: 2779-81-9) is a highly sought-after intermediate[4]. The most robust industrial route utilizes 3-acetoxy-2,5-furandione. The reaction with hydrazine hydrate forces a cyclization that yields 4-acetoxy-1,2-dihydropyridazine-3,6-dione. Subsequent treatment with a chlorinating agent (such as phosphorus oxychloride) coupled with deacetylation yields the target 3,6-dichloropyridazin-4-ol[4].
Industrial workflow for synthesizing 3,6-dichloropyridazin-4-ol from 3-acetoxy-2,5-furandione.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzoyl-2,6-diphenyl-4-hydroxypyridazine-3-one [3] Self-Validating Principle: The reaction progress can be visually validated by the dissolution of the furan-dione and the subsequent precipitation of the pyridazinone product upon cooling, which is driven by the thermodynamic stability of the aromatic system.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-benzoyl-5-phenylfuran-2,3-dione in 30 mL of anhydrous benzene.
-
Reagent Addition: Slowly add 10 mmol of phenylhydrazine dropwise to the solution at room temperature under an inert argon atmosphere.
-
Cyclization: Heat the mixture to reflux for 30 to 60 minutes. The nucleophilic attack and subsequent ring-opening/cyclization cascade occur rapidly.
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Triturate the resulting oily residue with cold diethyl ether. Filter the resulting precipitate and recrystallize from absolute ethanol to yield the pure 4-hydroxypyridazine derivative.
Protocol 2: Synthesis of 3,6-Dichloropyridazin-4-ol (Two-Step Industrial Route) [5] Self-Validating Principle: The intermediate 4-acetoxy-1,2-dihydropyridazine-3,6-dione is highly insoluble in cold water, allowing for high-purity isolation via simple filtration before the harsh chlorination step.
-
Step 1 - Cyclization: Suspend 3-acetoxy-2,5-furandione (1 equivalent) in a polar protic solvent (e.g., ethanol). Slowly add hydrazine hydrate (1.1 equivalents) while maintaining the temperature below 40 °C to prevent uncontrolled exothermic decomposition.
-
Reflux: Heat the mixture to reflux for 4 hours to ensure complete conversion to 4-acetoxy-1,2-dihydropyridazine-3,6-dione. Cool to 5 °C, filter the precipitate, and wash with cold water.
-
Step 2 - Chlorination/Deacetylation: Suspend the intermediate in a chlorinating agent (e.g., POCl3) in the presence of a catalytic amount of N,N-dimethylaniline. Heat to 90-100 °C for 6 hours.
-
Quenching: Carefully pour the cooled mixture over crushed ice to quench excess POCl3 and induce deacetylation via acidic hydrolysis.
-
Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate to yield 3,6-dichloropyridazin-4-ol[4].
Quantitative Data Summaries
Table 1: Comparative Reaction Parameters for Furan-to-Pyridazine Conversions
| Starting Furan Derivative | Hydrazine Source | Primary Product | Reaction Temp/Time | Typical Yield |
| 4-Benzoyl-5-phenylfuran-2,3-dione | Phenylhydrazine | 5-Benzoyl-2,6-diphenyl-4-hydroxypyridazine-3-one | Reflux (Benzene), 30 min | 60-70% |
| 3-Acetoxy-2,5-furandione | Hydrazine hydrate | 4-Acetoxy-1,2-dihydropyridazine-3,6-dione (Intermediate) | Reflux (EtOH), 4 hrs | >80% |
| 4-Acetoxy-1,2-dihydropyridazine-3,6-dione | N/A (POCl3 used) | 3,6-Dichloropyridazin-4-ol | 90-100 °C, 6 hrs | 65-75% |
Table 2: Physicochemical Properties of 3,6-Dichloropyridazin-4-ol [4]
| Property | Value |
| CAS Number | 2779-81-9 |
| Molecular Formula | C4H2Cl2N2O |
| Molecular Weight | 164.98 g/mol |
| Melting Point | 199 - 200 °C |
| Boiling Point | 225.6 °C at 760 mmHg |
| Density | 1.679 g/cm³ |
| Storage Conditions | Inert gas (Nitrogen/Argon) at 2-8 °C |
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Cas 2779-81-9, 3,6-dichloropyridazin-4-ol LookChem URL:[Link]
-
Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid TUBITAK URL:[Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives Lirias - KU Leuven URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 4-Hydroxypyridazine Analogs
Introduction & Mechanistic Rationale
The 4-hydroxypyridazine scaffold—which exists predominantly in its tautomeric form, pyridazin-4(1H)-one—is a "privileged structure" in medicinal chemistry[1][2]. Derivatives of this heterocycle exhibit a broad spectrum of pharmacological activities, including the inhibition of pro-apoptotic protein kinases, suppression of platelet aggregation, and potent antimicrobial effects (such as the inhibition of the S. pyogenes enzyme SpyGapN)[3][4].
Historically, the synthesis of highly substituted 4-hydroxypyridazines (e.g., via the condensation of
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) provides a self-validating, high-efficiency alternative. Unlike conventional conductive heating, which relies on thermal gradients and often causes localized overheating at the vessel walls, microwave irradiation directly couples with the dipole moments of the reactants and polar solvents[5]. This dielectric heating results in a rapid, uniform temperature increase throughout the reaction volume. By utilizing sealed microwave vials, the reaction can be safely superheated above the solvent's atmospheric boiling point, rapidly overcoming the high activation energy barriers of the cyclization step. This causality directly translates to drastically reduced reaction times (from hours to minutes), higher product purity, and minimized thermal degradation[6][7].
Experimental Workflow
The following diagram illustrates the logical progression of the microwave-assisted condensation and cyclization workflow, highlighting the energetic advantages of the methodology.
Microwave-assisted synthetic workflow for 4-hydroxypyridazine analogs.
Detailed Experimental Protocol
This protocol outlines the synthesis of 6-substituted 4-hydroxypyridazine analogs using a single-mode microwave reactor (e.g., CEM Discover)[7]. The procedure is designed to be a self-validating system: the use of a high-loss-tangent solvent ensures efficient energy transfer, while real-time pressure monitoring validates the superheating mechanism.
Materials & Equipment
-
Reagents:
-diazo-1,3-diketone derivative (1.0 mmol), Hydrazine hydrate (1.2 mmol, 60% aqueous solution). -
Solvent: Ethanol (Absolute) – Chosen for its high microwave absorbing capacity (loss tangent
). -
Equipment: Single-mode microwave synthesizer equipped with IR temperature sensor and pressure monitor; 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL microwave-transparent vial, dissolve the
-diazo-1,3-diketone precursor (1.0 mmol) in 3.0 mL of absolute ethanol. -
Nucleophile Addition: Slowly add hydrazine hydrate (1.2 mmol) to the solution. Causality Note: A slight stoichiometric excess of hydrazine is used to drive the initial condensation equilibrium forward before cyclization occurs.
-
Sealing and Purging: Purge the vial with
gas for 30 seconds to prevent oxidative degradation of the intermediate hydrazone, then seal immediately with a Teflon-lined crimp cap. -
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Apply the following parameters:
-
Cooling & Validation: Allow the reactor to rapidly cool the vial to
°C using compressed air. Self-Validation: Extract a 10 L aliquot and analyze via LC-MS. The disappearance of the diketone precursor mass and the appearance of the peak for the 4-hydroxypyridazine confirms reaction completion. -
Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the hydrophobic pyridazine analog to precipitate.
-
Purification: Filter the precipitate under vacuum, wash with cold water (
mL), and dry overnight in a vacuum desiccator at 50°C.
Quantitative Data Analysis
The transition from conventional thermal reflux to microwave irradiation yields a statistically significant improvement in both reaction kinetics and isolated yields. The table below summarizes comparative data typical for the cyclization of pyridazine derivatives[6][7].
Table 1: Comparative Synthesis Metrics for 4-Hydroxypyridazine Analogs
| Synthetic Method | Heat Transfer Mechanism | Temperature (°C) | Reaction Time | Isolated Yield (%) | Crude Purity (%) |
| Conventional Reflux | Conduction / Convection | 78 (Boiling Pt.) | 12 - 18 hours | 45 - 55 | < 70 |
| Microwave (MAOS) | Dielectric Loss | 100 (Superheated) | 15 - 20 mins | 85 - 92 | > 95 |
Note: The dramatic increase in crude purity under microwave conditions is attributed to the rapid traversal of the activation energy barrier, which outpaces slower, competing side-reactions (such as polymerization or thermal decomposition of the diazo intermediate).
Pharmacological Significance & Target Pathways
The synthesized 4-hydroxypyridazine analogs (and their tautomeric pyridazinones) serve as critical pharmacophores. The presence of the hydrogen-bond donor/acceptor motif at the 4-position allows these molecules to act as highly specific ligands within the ATP-binding pockets of various kinases, or as disruptors in bacterial metabolic pathways[3][9].
Pharmacological targets of 4-hydroxypyridazine derivatives.
References
-
Pyridazines. Part 36. Synthesis and Antiplatelet Activity of 5-Substituted-6-phenyl-3(2H)-pyridazinones. ResearchGate. 3
-
Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms (Chemistry of Pyridazines). Thieme Connect.1
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. 2
-
Technical Guide: N-pyridazin-4-ylnitramide and Related Pyridazine Derivatives. BenchChem. 9
-
Perspectives on the use of organic acids and short fatty acids as antimicrobials (SpyGapN Inhibition). ResearchGate. 4
-
Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis. PMC - NIH. 8
-
A green microwave-assisted synthesis, characterization and comparative study of new pyridazinium-based ionic liquids derivatives. Journal of Materials and Environmental Science. 6
-
Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. The Royal Society. 5
-
A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative. Scientific Research Publishing.7
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative [scirp.org]
- 8. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of 4-Alkoxypyridazines from 4-Hydroxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 4-alkoxypyridazines from 4-hydroxypyridazine, a critical transformation for the development of novel chemical entities in pharmaceutical and materials science research. This document provides an in-depth analysis of the underlying chemical principles, focusing on the Williamson ether synthesis as the primary synthetic route. It addresses the key challenge of regioselectivity arising from the tautomeric nature of the starting material and offers detailed, field-proven protocols to favor the desired O-alkylation. This guide is designed to equip researchers with the necessary knowledge and practical steps to successfully synthesize a range of 4-alkoxypyridazine derivatives.
Introduction: The Significance of 4-Alkoxypyridazines
The pyridazine nucleus is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties. The introduction of an alkoxy group at the 4-position of the pyridazine ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. This makes 4-alkoxypyridazines valuable intermediates in drug discovery programs and for the synthesis of functional materials.
The preparation of these compounds from the readily available 4-hydroxypyridazine, however, is not without its challenges. The inherent tautomerism of the starting material presents a significant hurdle in achieving selective O-alkylation over the undesired N-alkylation. This guide provides a detailed exploration of the reaction mechanism and offers robust protocols to navigate this synthetic challenge effectively.
Core Principles: Understanding the Chemistry
The conversion of 4-hydroxypyridazine to 4-alkoxypyridazines is most commonly achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis .[1][2] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
The Tautomerism of 4-Hydroxypyridazine: The Root of the Selectivity Challenge
4-Hydroxypyridazine exists in a tautomeric equilibrium with its more stable amide form, pyridazin-4(1H)-one.[3] This equilibrium is crucial as both tautomers can be deprotonated to form ambident anions, which can react at either the oxygen or the nitrogen atom.
Figure 1: Tautomeric equilibrium of 4-hydroxypyridazine and the formation of the ambident anion upon deprotonation.
The site of alkylation (N vs. O) is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the counter-ion. Generally, O-alkylation is favored under conditions that promote the dissociation of the ion pair, which can be achieved through the use of specific solvent and base combinations.
The Williamson Ether Synthesis: Mechanism and Key Considerations
The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The key steps are:
-
Deprotonation: A base is used to deprotonate the 4-hydroxypyridazine (or its tautomer) to generate the pyridazinolate anion.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Sources
Troubleshooting & Optimization
Improving reaction yields in 4-Hydroxypyridazine synthesis
Technical Support Center: 4-Hydroxypyridazine Synthesis & Yield Optimization
Welcome to the Technical Support Center for 4-Hydroxypyridazine synthesis. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or isolation issues during the synthesis of pyridazine heterocycles.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your chemical precursors, use the diagnostic logic below to isolate the root cause of low yields based on your chosen synthetic pathway.
Caption: Diagnostic workflow for resolving low yields in 4-hydroxypyridazine synthesis.
Part 2: The Organophosphorus-Catalyzed Diaza-Wittig Route
Expertise & Causality: The traditional synthesis of 4-hydroxypyridazines relies on harsh conditions that tolerate few functional groups. The catalytic Diaza-Wittig reaction provides a mild, redox-driven alternative for highly functionalized derivatives[1]. By utilizing a phospholene oxide catalyst and a silane reducer, the reaction bypasses the need for toxic, stoichiometric phosphines[2].
Step-by-Step Protocol: Catalytic Diaza-Wittig Cyclization
-
Preparation: In a dry, argon-purged flask, dissolve 1.0 mmol of the α-diazo-β-ketoester precursor in 5.0 mL of anhydrous toluene[1].
-
Catalyst Addition: Add 10 mol% (19 mg, 0.1 mmol) of 1-phenyl-3-methyl-2-phospholene 1-oxide[1]. Causality: This specific catalyst balances nucleophilicity and leaving-group ability, which is critical for the formation and subsequent breakdown of the oxazaphosphetane intermediate.
-
Reducer Addition: Inject 1.1 mmol (205 μL) of diphenylsilane (Ph₂SiH₂)[1]. Causality: Diphenylsilane acts as a mild reducing agent that selectively reduces the phospholene oxide back to the active phospholene without degrading the sensitive diazo functionality[1].
-
Cyclization: Heat the reaction mixture to 100 °C for 16 hours[1].
-
Self-Validation & Workup: Allow the mixture to cool to room temperature. Validation: Because the target 4-hydroxypyridazine exhibits strong intermolecular hydrogen bonding, it is largely insoluble in toluene. The spontaneous formation of a precipitate upon cooling serves as a self-validating indicator of successful cyclization[1]. Filter the suspension, wash with diisopropyl ether, and dry in vacuo[1].
Quantitative Data: Reaction Condition Optimization
Table 1: Yield Optimization for Methyl 4-hydroxy-6-phenylpyridazine-3-carboxylate[1]
| Catalyst Loading | Reducer | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Observation |
| < 10 mol% | Ph₂SiH₂ | Toluene | 100 | > 16 | Lower | Sluggish conversion |
| 10 mol% | Ph₂SiH₂ | Toluene | 100 | 16 | 75% | Optimal precipitate formation |
| 25 mol% | Ph₂SiH₂ | Toluene | 100 | 16 | ~75% | No significant yield gain |
| 10 mol% | Ph₂SiH₂ | Toluene | < 100 | 16 | 0% | Activation energy not met |
| 10 mol% | Ph₂SiH₂ | Toluene | 115 (Sealed) | 8 | Lower | Product degradation |
Mechanistic Pathway
Caption: Catalytic cycle of the Diaza-Wittig reaction yielding 4-hydroxypyridazine.
FAQs: Diaza-Wittig Troubleshooting
Q: Why am I seeing unreacted diazo precursor even after 16 hours at 100 °C? A: This typically indicates catalyst poisoning or insufficient reduction of the phospholene oxide. Ensure your diphenylsilane is fresh and stored under inert gas. Ambient moisture can hydrolyze the silane, preventing the regeneration of the active phospholene species[1].
Q: Can I use a stronger reducing agent instead of diphenylsilane? A: No. Harsher reducing agents will non-selectively reduce the diazo group and the ester/ketone functionalities on your substrate. The breakthrough of this methodology relies entirely on the mild nature of silanes[1].
Part 3: Classical Hydrazine Condensation Route
Expertise & Causality: For simpler 4-hydroxypyridazines, the condensation of hydrazine derivatives with furandiones remains a scalable standard. However, controlling the regioselectivity and preventing ring-opening during hydrolysis are common failure points[3].
Step-by-Step Protocol: Furandione Condensation
-
Condensation: Dissolve equimolar amounts of the furandione precursor (e.g., 4-benzoyl-5-phenylfuran-2,3-dione) and the hydrazine derivative in dry benzene[3].
-
Cyclization: Heat the mixture to reflux (80 °C). Causality: The thermal energy drives the initial hydrazone formation and subsequent intramolecular cyclization to the pyridazine core[3].
-
Decarboxylation (Self-Validating): If a pyrazole-3-carboxylic acid intermediate is formed, heat the isolated intermediate in an oil bath at 210-220 °C without solvent[3]. Validation: The reaction is self-validating via the visible evolution of CO₂ gas (bubbling). Once gas evolution ceases (approx. 30 min), the C–C bond cleavage is complete[3].
-
Purification: Cool to room temperature, triturate with ether, and recrystallize from methanol[3].
Quantitative Data: Condensation Yield Matrix
Table 2: Hydrazine Condensation Yields for Pyridazine/Pyrazole Derivatives[3]
| Hydrazine Derivative | Precursor | Solvent | Temp (°C) | Time | Isolated Yield (%) |
| Phenyl hydrazine | Furandione 1 | Benzene | 80 (Reflux) | 8 h | 65% |
| 2-Hydrazinopyridine | Furandione 1 | Benzene | 80 (Reflux) | 30 min | > 70% |
FAQs: Hydrazine Route Troubleshooting
Q: My product yield drops significantly during acidic workup. How can I prevent this? A: Over-hydrolysis can lead to ring-opening of the pyridazine core. Under extreme acidic or basic conditions, the pyridazine ring can become susceptible to hydrolytic degradation[4]. Strictly monitor the reaction time and neutralize the mixture immediately upon completion.
Part 4: General Analytical & Handling FAQs
Q: My NMR shows a completely different proton environment than expected for an aromatic 4-hydroxypyridazine. Why? A: 4-Hydroxypyridazines exhibit strong tautomerism and predominantly exist in their oxo form (pyridazin-4(1H)-one) in solution[5]. Your NMR is likely showing the splitting pattern typical of the non-aromatic tautomer. Furthermore, the ¹H NMR spectrum of pyridazine derivatives is highly dependent on solvent and concentration[5]. Use DMSO-d₆ to stabilize the tautomeric equilibrium for consistent chemical shifts.
Q: Why is my product highly insoluble in standard organic solvents? A: The high permanent dipole and intermolecular hydrogen bonding (due to the hydroxy group and ring nitrogens) result in high lattice energies[5]. 4-Hydroxypyridazines are typically insoluble in ligroin, hexanes, or cyclohexane, but show complete miscibility/solubility in highly polar solvents like water, DMSO, or alcohols[5].
Q: What is the best ionization method for mass spectrometry of these compounds? A: Electrospray Ionization (ESI) is highly effective, yielding strong [M+H]⁺ peaks[4]. Remember that the pyridazine ring contains two nitrogen atoms; depending on your substituents, apply the Nitrogen Rule to determine if your molecular ion peak ([M]⁺) should have an odd or even m/z value[4].
References
1.[2] Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | Source: ACS Publications | URL: 2.[1] Title: Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines | Source: The Royal Society of Chemistry | URL: 3.[5] Title: 6. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms | Source: Thieme | URL: 4.[3] Title: Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid | Source: TUBITAK | URL: _ 5.[4] Title: 4-Aminopyridazine|High-Purity Research Chemical | Source: Benchchem | URL:
Sources
Overcoming solubility issues with 4-Hydroxypyridazine in non-polar solvents
Welcome to the Heterocyclic Chemistry Technical Support Center . This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with polar diazines, specifically 4-Hydroxypyridazine, in non-polar reaction environments.
Understanding the Root Cause
Before troubleshooting, it is critical to understand the causality behind the physical behavior of 4-Hydroxypyridazine. The compound is notoriously insoluble in non-polar solvents like hexane, toluene, and petroleum ether, yet highly miscible in polar solvents like water, methanol, and dimethylformamide (DMF)[1].
This behavior is driven by prototropic tautomerism . 4-Hydroxypyridazine exists in an equilibrium with its keto form, pyridazin-4(1H)-one[2][3]. The lone-pair electrons on the adjacent nitrogen atoms act as strong hydrogen bond acceptors, while the hydroxyl group (or the N-H in the keto tautomer) acts as a powerful donor[2]. This dual capacity creates a robust, self-assembling intermolecular hydrogen-bonded network and potential zwitterionic states[3], forming a highly stable crystal lattice that non-polar solvents (which have low dielectric constants) cannot disrupt[4].
Tautomerization and H-bonding of 4-Hydroxypyridazine leading to lattice aggregation.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I need to perform a transition-metal cross-coupling reaction in toluene, but my 4-Hydroxypyridazine crashes out immediately. How can I keep it in solution? A: Non-polar solvents lack the dipole moment required to break the solute-solute intermolecular bonds of the pyridazinone network[4]. If your reaction cannot tolerate a complete solvent swap, utilize a Co-Solvent Blending Strategy [5]. By titrating 5–15% of a polar aprotic solvent (like DMF or DMSO) into your toluene, you introduce molecules capable of disrupting the hydrogen bonds without completely altering the bulk non-polar characteristics of the primary solvent.
Q2: My reaction is strictly sensitive to polar aprotic additives (e.g., DMSO poisons my catalyst). What is the alternative?
A: If physical solubilization fails, you must rely on Chemical Derivatization . By converting the hydroxyl group into a more lipophilic moiety, you eliminate the hydrogen-bond donor, trapping the molecule in a single, non-tautomerizable state. The most common industrial approach is converting the pyridazinone to a 4-chloropyridazine using Phosphorus Oxychloride (
Q3: Can I use heat or sonication to force dissolution in pure hexane or dichloromethane? A: Heating increases the kinetic energy of the system, which can temporarily overcome the enthalpy of the crystal lattice[5][7]. However, because 4-Hydroxypyridazine's intermolecular forces are exceptionally strong, heating in pure hexane will likely reach the solvent's boiling point before achieving significant dissolution. Sonication will reduce particle size and increase surface area, creating a fine suspension, but it will not achieve true thermodynamic solubility[7].
Decision Workflow for Solubilization
Decision matrix for overcoming 4-Hydroxypyridazine solubility limits.
Quantitative Comparison of Solubilization Strategies
The following table summarizes how chemical modification alters the physicochemical properties of the pyridazine core, directly impacting its solubility profile in non-polar environments.
| Compound State | Tautomerization Potential | H-Bond Donor Count | Solubility in Hexane/Toluene | Solubility in DCM |
| 4-Hydroxypyridazine (Parent) | Yes (Keto-Enol)[2] | 1 | Insoluble[1] | Poor |
| 4-Chloropyridazine (Derivatized) | No | 0 | Moderate | Excellent[6] |
| 4-Methoxypyridazine (Derivatized) | No | 0 | Moderate | Excellent |
| Parent + 10% DMF (Co-solvent) | Yes | 1 | Moderate (as a blend) | Good (as a blend) |
Self-Validating Experimental Protocols
Protocol A: Co-Solvent Blending (Physical Modification)
Use this when the native hydroxyl group must be preserved for downstream steps.
-
Suspension: Add 4-Hydroxypyridazine (1.0 eq) to the primary non-polar solvent (e.g., toluene) in a round-bottom flask. The mixture will appear as a cloudy, heterogeneous suspension.
-
Thermal Activation: Heat the suspension to 60°C under continuous magnetic stirring. This lowers the energy barrier required for solvent cavity formation[4].
-
Titration: Dropwise, add anhydrous DMF or DMSO. Monitor the turbidity.
-
Equilibration: Stop the addition the moment the solution becomes completely transparent. Stir for an additional 10 minutes at 60°C.
-
Self-Validation Check: Slowly cool the flask to your target reaction temperature. If precipitation re-occurs, the co-solvent ratio is insufficient for the thermodynamic equilibrium at that temperature[5]; add an additional 2% by volume of the polar aprotic solvent.
Protocol B: Chlorination via (Chemical Derivatization)
Use this to permanently increase the lipophilicity of the scaffold. The resulting chloride can later undergo nucleophilic aromatic substitution (
-
Reagent Addition: In a fume hood, add 4-Hydroxypyridazine (1.0 eq) to a flask containing neat phosphorus oxychloride (
, approx. 5-6 volumes). The acts as both the chlorinating agent and the solvent[6]. -
Reflux: Heat the mixture to 80°C for 4 hours. The solid will gradually dissolve as the polar keto/enol network is destroyed and replaced by the lipophilic carbon-chlorine bond[6].
-
Concentration: Allow the reaction to cool to room temperature. Concentrate the mixture to approximately 3/4 of its original volume under reduced pressure to remove excess
[6]. -
Quenching: Slowly and carefully pour the concentrated residue over crushed ice to hydrolyze the remaining
[6]. Caution: Highly exothermic. -
Extraction: Extract the aqueous mixture twice with dichloromethane (DCM). The newly formed 4-chloropyridazine will readily partition into the non-polar DCM layer[6]. Dry over
and concentrate. -
Self-Validation Check: Run an FTIR spectrum of the product. The broad O-H/N-H stretch (typically around
) present in the starting material must be completely absent. Additionally, GC-MS will show a distinct M / M+2 isotopic pattern (3:1 ratio) confirming the successful incorporation of chlorine.
References
Sources
- 1. Pyridazine compounds [m.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. KR0164599B1 - Pyridazine Derivatives Method of Preparation and Pharmaceutical Composition Containing the Same - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of 4-Hydroxypyridazine Mixtures
Welcome to the Application Scientist Support Center. The isolation and purification of 4-hydroxypyridazine (and its substituted derivatives) present unique physicochemical challenges that often derail synthetic workflows. This guide provides field-proven troubleshooting, validated step-by-step protocols, and the mechanistic reasoning needed to successfully isolate high-purity pyridazine building blocks.
Section 1: The Causality of Purification Challenges
Why is 4-hydroxypyridazine notoriously difficult to purify via standard normal-phase techniques? The root cause lies in its molecular structure. 4-Hydroxypyridazine exists predominantly in its oxo form, known as pyridazin-4(1H)-one[1]. This lactam-lactim tautomerism creates a highly polar molecule capable of acting as both a strong hydrogen bond donor and acceptor.
When applied to a standard bare silica column, the lactam form interacts aggressively with the silanol groups. This causes severe peak tailing, streaking, and co-elution with impurities. Understanding this equilibrium is the fundamental first step in designing a successful purification strategy.
Lactam-lactim tautomerism of 4-hydroxypyridazine and its impact on chromatography.
Section 2: Validated Purification Protocols
To overcome these structural challenges, we rely on two self-validating systems: selective recrystallization and polar-modified flash chromatography.
Protocol A: Desalting and Recrystallization (Absolute Ethanol)
Often, 4-hydroxypyridazine is synthesized via the catalytic hydrogenolysis (dehalogenation) of 3,6-dichloro-4-hydroxypyridazine using Pd/C and sodium hydroxide[2]. This leaves a crude mixture heavily contaminated with inorganic salts. Causality: Absolute ethanol selectively dissolves the organic pyridazine at reflux while leaving inorganic salts largely insoluble, allowing for a clean mechanical separation.
-
Concentration: Concentrate the crude aqueous/methanolic reaction mixture under reduced pressure to a completely dry residue.
-
Hot Extraction: Suspend the dry residue in absolute ethanol (approx. 10 mL per gram of crude material). Heat the mixture to reflux (78 °C) for 30 minutes with vigorous stirring.
-
Hot Filtration: Rapidly filter the hot suspension through a Celite pad to remove the insoluble inorganic salts and residual Pd/C catalyst.
-
Self-Validation Check: The filter cake should be white/grey (salts/catalyst), and the filtrate should be a clear yellow solution.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to induce precipitation.
-
Isolation: Collect the resulting light yellow powder via vacuum filtration. Wash with ice-cold absolute ethanol and dry under high vacuum to afford the pure product[2].
Protocol B: Polar-Modified Flash Column Chromatography
For complex mixtures containing closely eluting organic impurities (e.g., regioisomers or unreacted starting materials), chromatography is required. Causality: To prevent the pyridazin-4(1H)-one tautomer from irreversibly binding to silica, a highly polar modifier (Methanol) must be introduced to the mobile phase to outcompete the silica-analyte hydrogen bonding[3].
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or a DCM/MeOH blend. Dry load onto Celite if the sample is poorly soluble.
-
Column Equilibration: Equilibrate a silica gel column with EtOAc/n-hexane (1:1).
-
Elution Gradient: Begin elution with EtOAc/n-hexane (8:2) to remove non-polar impurities. Gradually step the gradient to 100% EtOAc, then introduce Methanol (EtOAc/MeOH 9:1 to 8:2)[3].
-
Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm).
-
Self-Validation Check: The target compound will elute as a sharp band only after the introduction of the methanolic mobile phase.
-
Decision tree and workflow for the purification of crude 4-hydroxypyridazine mixtures.
Section 3: Quantitative Data & Solvent Systems
The following table summarizes the efficacy of various solvent systems based on the polarity of the target derivative.
| Solvent System (v/v) | Target Application | Approx. Rf | Mechanistic Notes |
| EtOAc / n-Hexane (8:2) | Alkyl/Aryl Substituted Derivatives | 0.35 - 0.50 | Sufficient for derivatives lacking free -OH/-NH groups[3]. |
| EtOAc / MeOH (9:1) | Unsubstituted 4-Hydroxypyridazine | 0.25 - 0.40 | Methanol disrupts lactam-silanol H-bonding, preventing streaking[3]. |
| DCM / MeOH (95:5) | Highly Polar / Basic Mixtures | 0.15 - 0.30 | Provides sharper peaks for highly polar tautomeric mixtures. |
| Absolute Ethanol | Recrystallization / Desalting | N/A | Exploits differential solubility between organic product and inorganic salts[2]. |
Section 4: Troubleshooting FAQs
Q1: My product is streaking entirely down the TLC plate. How can I get a reliable Rf value? A: This is a classic symptom of the lactam tautomer interacting with the silica. Solution: Add 1–5% Methanol or 1% Acetic Acid to your TLC developing solvent. The modifier will temporarily coat the active silanol sites on the TLC plate, allowing the pyridazine to migrate as a tight, quantifiable spot.
Q2: I am trying to purify 4-hydroxypyridazine after a dehalogenation reaction, but LC-MS shows a massive +34 m/z impurity. What is this? A: A mass shift of +34 Da (or +36 Da for the isotope) indicates incomplete dehalogenation, meaning you still have 3-chloro-4-hydroxypyridazine or 6-chloro-4-hydroxypyridazine in your mixture. Solution: These chlorinated intermediates co-elute easily and are difficult to separate via chromatography. You must push the reaction to completion. Ensure your Pd/C catalyst is fresh, increase the H2 pressure (e.g., to 1.5 - 2.0 MPa), and maintain a slightly elevated temperature (20–40 °C)[2].
Q3: Can I use Reverse-Phase (C18) chromatography instead of Normal-Phase? A: Absolutely. In fact, for highly water-soluble, low-molecular-weight pyridazines, reverse-phase chromatography (using a gradient of Water/Acetonitrile with 0.1% Formic Acid) is vastly superior. The acidic modifier suppresses ionization, keeping the molecule in a neutral state and improving retention on the C18 stationary phase.
References
- CN102924386B - Industrial preparation method of 4-bromopyridazine.
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
- Monocyclic (or Annulated)
Sources
Recrystallization solvent systems for high-purity 4-Hydroxypyridazine
4-Hydroxypyridazine (4-HP) Purification & Recrystallization Support Center
Welcome to the Technical Support Center for the purification of 4-Hydroxypyridazine. 4-HP is a critical heteroaromatic intermediate utilized in the synthesis of pharmaceuticals, including novel antimicrobial inhibitors targeting GapN-dependent NADPH supply[1]. Because of its tautomeric nature (pyridazin-4-ol ⇌ pyridazin-4(1H)-one)[2] and its capacity for extensive intermolecular hydrogen bonding, researchers frequently encounter phase-separation issues (such as "oiling out") and polymorphic transitions during recrystallization.
This guide is engineered by application scientists to provide causality-driven troubleshooting, thermodynamic rationales, and self-validating protocols to ensure you achieve >99% purity in your 4-HP workflows.
Thermodynamic & Solubility Profiling
Understanding the solvent-solute thermodynamics of 4-HP is the foundation of a successful recrystallization. 4-HP acts as both a strong hydrogen bond donor and acceptor. Consequently, it exhibits high solubility in polar protic solvents but is entirely insoluble in non-polar alkanes.
Table 1: Solvent System Matrix for 4-Hydroxypyridazine Recrystallization
| Solvent System | Polarity Index | B.P. (°C) | Solubility (Hot) | Solubility (Cold) | Application / Suitability |
| Absolute Ethanol | 5.2 | 78.4 | High (>150 mg/mL) | Low (<20 mg/mL) | Optimal (Single Solvent) . Provides an excellent thermal gradient and ~65% yield[3]. |
| Methanol | 5.1 | 64.7 | Very High | Moderate | Good for initial dissolution, but poor recovery without an anti-solvent[3]. |
| Water | 10.0 | 100.0 | Very High | High | Not recommended for standard recrystallization. Excessive product loss. |
| Ethyl Acetate | 4.4 | 77.1 | Moderate | Very Low | Excellent anti-solvent when paired with Methanol for binary crystallizations. |
| Cyclohexane | 0.2 | 80.7 | Insoluble | Insoluble | Ideal for final cold washes to displace polar solvents and remove lipophilic impurities[3]. |
Troubleshooting FAQs: Causality & Solutions
Q1: My 4-Hydroxypyridazine is "oiling out" (forming a liquid layer) instead of forming crystals upon cooling. How do I force crystallization?
-
Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture drops below the saturation temperature of the solvent system. Because 4-HP forms strong intermolecular hydrogen bond networks, rapid cooling traps the system in a metastable, highly viscous liquid phase rather than allowing it to arrange into a crystalline lattice.
-
Solution:
-
Reduce the cooling rate: Cool the solution at a strictly controlled rate of 0.1–0.2 °C/min. Do not plunge the flask into an ice bath immediately.
-
Seed the solution: Introduce a pure seed crystal of 4-HP when the solution is supersaturated but still clear (typically 5–10 °C below the dissolution temperature).
-
Adjust the solvent matrix: If the oiling persists in absolute ethanol, add 5-10% (v/v) ethyl acetate to slightly disrupt the hydrogen-bonding network and force solid nucleation.
-
Q2: I am observing multiple crystal morphologies (needles and plates) in the same batch. Does 4-HP exhibit polymorphism?
-
Causality: Yes. 4-Hydroxypyridazine exists in a tautomeric equilibrium with pyridazin-4(1H)-one[2],[4]. In the solid state and in polar protic solvents, the oxo-form (pyridazinone) is thermodynamically favored due to stable N-H···O hydrogen-bonded dimers[2],[4]. However, rapid precipitation can kinetically trap the hydroxy-form or create solvated polymorphs.
-
Solution: Ensure a prolonged digestion (aging) period. Hold the suspension at 20 °C for 2 hours before final filtration. This provides the activation energy necessary for the metastable polymorphs to undergo solvent-mediated phase transformation into the thermodynamically stable oxo-form.
Caption: Tautomeric equilibrium of 4-Hydroxypyridazine dictating solid-state polymorphic behavior.
Q3: How do I remove positional isomers or co-precipitating byproducts?
-
Causality: Positional isomers (e.g., 3-hydroxypyridazine) have nearly identical molecular weights and similar polarities, allowing them to easily incorporate into the crystal lattice of 4-HP as solid solutions.
-
Solution: Utilize a pH-swing dissolution prior to recrystallization. 4-HP is amphoteric. Dissolve the crude mixture in 1M NaOH, wash with dichloromethane to remove non-acidic organic impurities, and then carefully adjust the pH to the isoelectric point of 4-HP using 1M HCl to precipitate the free base. Follow this with the absolute ethanol recrystallization protocol below.
Validated Step-by-Step Methodologies
Protocol A: Standard Absolute Ethanol Recrystallization (Self-Validating) This industrial-standard protocol utilizes absolute ethanol to achieve high-purity 4-HP[3].
-
Self-Validation Metrics: The recovery yield should be 64-65% for the first crop[3]. The melting point transition of the final dried product should sharpen to within a 2 °C range.
Step-by-Step Workflow:
-
Dissolution: Suspend 10.0 g of crude 4-Hydroxypyridazine in 40 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (78 °C) under constant stirring until complete dissolution is achieved. If undissolved particulates remain, add absolute ethanol in 2 mL increments.
-
Hot Filtration: Pass the boiling solution through a pre-heated Buchner funnel to remove insoluble mechanical impurities or highly polymerized byproducts.
-
Controlled Cooling: Transfer the filtrate to a programmable heating mantle or insulated water bath. Cool from 78 °C to 25 °C over 4 hours.
-
Validation Check: Micro-crystals should begin forming at approximately 55 °C. If oiling occurs, reheat to 78 °C, add 5 mL of ethanol, and reduce the cooling rate.
-
-
Aging: Stir the resulting slurry at 20 °C for 2 hours to ensure polymorphic purity and complete the tautomeric shift to the oxo-form.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with 10 mL of ice-cold absolute ethanol.
-
Displacement Wash: Wash the cake with 10 mL of cold cyclohexane to displace the ethanol and facilitate rapid drying[3].
-
Drying: Dry the light yellow/white powder in a vacuum oven at 60 °C for 12 hours until a constant weight is achieved[3].
Caption: Decision tree and troubleshooting workflow for the recrystallization of 4-Hydroxypyridazine.
References
-
Title: Full article: Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes Source: tandfonline.com URL: [Link]
-
Title: (PDF) The Effenberger's synthesis of 3,3'-bipyrazole revisited Source: researchgate.net URL: [Link]
- Source: google.com (Google Patents)
-
Title: Pyridazinediones and amino acid receptors: theoretical studies, design, synthesis, and evaluation of novel analogues Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Optimizing Temperature for Pyridazine Ring Closure
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature in pyridazine ring closure reactions. Instead of a rigid protocol, we offer a dynamic troubleshooting guide and a series of frequently asked questions to address the specific challenges you may encounter in the lab. Our goal is to provide you with the causal understanding and practical steps needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a pyridazine ring closure reaction?
A1: The optimal temperature is highly dependent on the specific synthetic route. However, a good starting point for the most common method—the condensation of a 1,4-dicarbonyl compound with hydrazine—is often room temperature or a gentle reflux in a protic solvent like ethanol.[1][2]
-
For sensitive substrates or highly reactive starting materials, beginning at room temperature (20-25°C) is advisable to minimize side reactions.[1][3]
-
For less reactive dicarbonyls, heating to reflux in a solvent like ethanol (~78°C) or acetic acid is a standard practice to drive the condensation and subsequent cyclization/dehydration.[4]
-
Aza-Diels-Alder reactions can vary widely, with some proceeding at low temperatures and others requiring significant thermal energy.[5][6]
Always monitor your reaction by TLC or LC-MS to gauge progress before making significant temperature adjustments.
Q2: How does temperature fundamentally impact the rate and yield of my pyridazine synthesis?
A2: Temperature is a direct control for reaction kinetics. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, the effect on yield is more complex:
-
Increased Rate: Higher temperatures provide the necessary activation energy for the ring-closing step, leading to faster product formation. This is often necessary for less reactive substrates.
-
Impact on Yield:
-
Too Low: The reaction may be too slow to be practical, or it may stall completely, resulting in low conversion and yield.
-
Too High: Excessive heat can lead to several problems that decrease yield, including the decomposition of starting materials, intermediates, or the final pyridazine product. It can also promote undesired side reactions (e.g., polymerization, tar formation) that may have higher activation energies than the desired reaction.[7]
-
The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of competing decomposition and side reactions.
Q3: My reaction is producing a complex mixture of products. Could temperature be the cause?
A3: Absolutely. Temperature plays a critical role in reaction selectivity. If multiple reaction pathways are available, temperature can dictate which one is favored.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetic product (the product formed fastest, via the lowest activation energy barrier). At higher temperatures, the reaction may favor the thermodynamic product (the most stable product), as intermediates have enough energy to overcome higher activation barriers and potentially revert from the kinetic product.
-
Side Reactions: As mentioned, many undesired side reactions are only activated at higher temperatures. If you observe a cleaner reaction profile at lower temperatures (even with lower conversion), it's a strong indicator that your initial temperature was too high.
The following diagram illustrates how temperature can influence product distribution.
Caption: Effect of temperature on reaction selectivity.
Q4: How does my choice of solvent relate to the reaction temperature?
A4: The solvent is intrinsically linked to temperature because its boiling point sets the maximum temperature for a reaction at atmospheric pressure.
-
Reflux Conditions: Solvents like ethanol (boiling point ~78°C) or methanol are common for reactions that require moderate heating. For higher temperatures, solvents like toluene (~111°C) or xylene (~140°C) are often used.[5]
-
Microwave Synthesis: In microwave-assisted synthesis, sealed-vessel reactions can heat solvents far above their atmospheric boiling points, dramatically accelerating reactions.[8][9] Temperatures of 150°C or higher can often be achieved in minutes.[7]
-
Solvent Polarity: The solvent also affects the solubility of reactants and the stability of charged intermediates, which can indirectly influence the optimal temperature.
Q5: When should I consider using microwave irradiation?
A5: Microwave-assisted synthesis is an excellent option when conventional heating fails to give good results or is impractically slow. Consider it when:
-
You need to access very high temperatures quickly and uniformly.[8]
-
Reaction times with conventional heating exceed 8-12 hours.
-
You observe thermal degradation with prolonged heating, as the short reaction times in a microwave can sometimes minimize decomposition.[9]
-
You are performing high-throughput synthesis or library generation.
Troubleshooting Guide: Temperature Optimization
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion to the desired pyridazine.
Question: I've stirred my 1,4-diketone and hydrazine hydrate in ethanol at room temperature for 24 hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?
Answer: This is a classic case where the reaction likely lacks sufficient activation energy. The primary troubleshooting step is to systematically increase the temperature.
Troubleshooting Protocol:
-
Initial Heating: Set up the reaction with a reflux condenser and heat the mixture to a gentle reflux in ethanol (~78°C). Monitor the reaction every 1-2 hours. For many standard pyridazine syntheses, this is sufficient to drive the reaction to completion.
-
Solvent Change: If refluxing in ethanol is still too slow or ineffective, switch to a higher-boiling solvent. Acetic acid is a common choice as it can also catalyze the dehydration step. Toluene or xylene can be used for even higher temperatures.
-
Acid/Base Catalysis: A catalytic amount of acid (like p-toluenesulfonic acid) or base can sometimes lower the activation energy for the initial condensation, reducing the temperature requirement.
-
Consider Microwave: If high temperatures and long reaction times are still required, a microwave reactor can often achieve the desired transformation in a fraction of the time.[10]
Issue 2: My reaction yields are low, and I'm observing significant tar or baseline material on my TLC plate.
Question: I'm refluxing my reactants in xylene to form a substituted pyridazine, but the yield is poor and the crude mixture is very dark and difficult to purify. What's going wrong?
Answer: This strongly suggests that your reaction temperature is too high, causing decomposition of your starting materials, intermediates, or the product itself. The pyridazine ring, while aromatic, can be susceptible to degradation under harsh conditions.[11]
Troubleshooting Protocol:
-
Systematic Temperature Reduction: Lower the temperature significantly. If you were at reflux in xylene (~140°C), try running the reaction in toluene (~111°C) or even diphenylether for precise temperature control with an oil bath set to 80-100°C.
-
Time-Course Study: Run the reaction at a lower, promising temperature and take aliquots every hour. Analyze by LC-MS or a calibrated TLC to find the point of maximum product formation before significant decomposition begins. It's possible the optimal yield is achieved long before the starting material is fully consumed.
-
Check Reactant Stability: Heat your starting materials and product separately in the reaction solvent at the target temperature to confirm they are stable under the reaction conditions. If they are not, a lower temperature or a different synthetic route is necessary.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving temperature-related issues in your pyridazine ring closure experiments.
Caption: A decision tree for troubleshooting temperature issues.
Data Summary & Experimental Protocol
Table 1: General Temperature Guidelines for Pyridazine Synthesis Routes
| Synthesis Method | Precursors | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| Dicarbonyl Condensation | 1,4-Dicarbonyl + Hydrazine | Ethanol, Acetic Acid | 25 – 120 °C | Most common method; often requires reflux.[12] |
| Hetero-Diels-Alder | Tetrazine + Dienophile | Toluene, Xylene | 25 – 140 °C | Temperature can influence stereoselectivity and yield.[5] |
| From other Heterocycles | e.g., Pyridine editing | THF, TFE | 22 – 120 °C | Can involve photo- or thermally-initiated rearrangements.[13][14] |
| Diaza-Wittig Reaction | α-diazo-β-ketoester | Dichloromethane, THF | 25 – 60 °C | Often proceeds at room temperature but may require gentle warming.[3] |
| Palladium-Catalyzed | Alkynes + Hydrazine source | DMF, Toluene | 80 – 120 °C | Requires careful control to avoid catalyst deactivation.[1] |
Protocol: Systematic Temperature Optimization for a Novel Pyridazine Synthesis
This protocol describes a parallel approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of the desired pyridazine with the fewest impurities within a reasonable timeframe.
Methodology:
-
Setup: In five separate, identical reaction vials equipped with stir bars and reflux condensers (or sealed caps for a reaction block), charge each with the starting materials (e.g., 0.1 mmol scale), catalyst (if any), and solvent.
-
Temperature Gradient: Place each vial in a well-controlled heating block or separate oil baths set to a range of temperatures. A good starting range could be:
-
Vial 1: 25°C (Room Temperature)
-
Vial 2: 50°C
-
Vial 3: 80°C
-
Vial 4: 110°C
-
Vial 5: 140°C
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a quantitative or semi-quantitative method (e.g., LC-MS with an internal standard or UPLC). Record the percentage of starting material remaining, desired product formed, and major impurities.
-
Evaluation: After 24 hours (or when the room temperature reaction shows some conversion), compare the results. Identify the temperature that gives the best balance of conversion rate and purity. For example, the 80°C reaction might give a 90% yield of clean product in 4 hours, while the 110°C reaction gives an 85% yield of less pure product in just 1 hour. Depending on your priorities (speed vs. purity), you can select the optimal conditions.
-
Refinement: If necessary, perform a second, narrower screen around the most promising temperature (e.g., 70°C, 80°C, 90°C) to fine-tune the conditions.
References
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2020). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available: [Link]
-
Levin, M. D., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available: [Link]
-
Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8046-8059. Available: [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available: [Link]
-
Al-Mousawi, S. M., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available: [Link]
-
El-Gazzar, A. B. A., et al. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available: [Link]
-
Yamamoto, T., et al. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters, 23(16), 6436-6440. Available: [Link]
-
Various Authors. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Available: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1121. Available: [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Available: [Link]
-
Zhang, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. The Royal Society. Available: [Link]
-
Sharma, G., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24, 9385-9392. Available: [Link]
-
Yadav, V., et al. (2021). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. Available: [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Pyridazinone Functionalization
Welcome to the Advanced Technical Support Center. The pyridazin-3(2H)-one scaffold is a privileged structure in modern drug discovery, forming the core of numerous cardiovascular, oncological, and anti-inflammatory agents[1]. However, as a Senior Application Scientist, I frequently encounter research teams struggling with stalled reactions, poor yields, and low conversion rates during late-stage functionalization.
The root causes usually stem from the heterocycle's ambident nucleophilicity, the acidity of the N2-H proton, and its propensity to poison transition-metal catalysts. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to rescue your low-yielding pyridazinone workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low conversion rates in pyridazinone functionalization.
FAQ & Troubleshooting Guides
Q1: Why am I getting poor conversion and an inseparable mixture of products during the alkylation of my pyridazin-3(2H)-one core? Expertise & Causality: This is a classic manifestation of ambident nucleophilicity. The pyridazinone lactam motif exists in a tautomeric equilibrium. When using weak bases (e.g., K₂CO₃) in protic solvents, hydrogen bonding shields the nitrogen atom, driving the reaction toward the more electronegative oxygen, resulting in a mixture of O-alkylated and N-alkylated products[1]. Resolution: Shift the reaction to a highly polar, aprotic solvent (like DMF or DMSO) and employ a softer, highly soluble base such as Cesium Carbonate (Cs₂CO₃). The large cesium cation provides a "naked" enolate equivalent, kinetically favoring the softer nitrogen atom for selective N2-alkylation.
Q2: My Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) on a halopyridazinone is stalling at <15% conversion. How do I push this to completion? Expertise & Causality: Low conversion in the cross-coupling of halopyridazinones is rarely a ligand issue initially; it is a substrate-induced catalyst poisoning phenomenon. The free N2-H group of the pyridazinone is highly acidic. Under basic coupling conditions, it deprotonates and coordinates tightly with Palladium or Copper (in Sonogashira reactions), forming insoluble, catalytically inactive metal complexes. Literature demonstrates that unprotected 5-bromo-3(2H)-pyridazinones yield only 5–10% in Sonogashira couplings due to this exact mechanism[2]. Resolution: You must mask the N2-H group prior to coupling. Protecting the N2 position with a Methoxymethyl (MOM) or Benzyl (Bn) group prevents metal coordination[3]. Once protected, standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems will readily undergo oxidative addition, often restoring yields to >85%[2].
Q3: I am trying to oxidize a 4,5-dihydropyridazin-3(2H)-one intermediate to the fully aromatic pyridazinone, but mild oxidants are failing. What is the most reliable approach? Expertise & Causality: 4,5-dihydropyridazinones can be surprisingly robust against spontaneous aromatization, especially if the C4 and C5 positions are sterically hindered. Relying on atmospheric oxygen or mild reagents leads to incomplete conversion and complex purification pipelines. Resolution: Employ stoichiometric transition-metal oxidants that provide a strong thermodynamic driving force. Refluxing the intermediate with anhydrous Copper(II) chloride (CuCl₂) in acetonitrile, or Manganese dioxide (MnO₂) in DMF, provides high-yielding, self-validating conversions[4].
Quantitative Data Summary
The table below highlights the dramatic impact that proper functional group management and reagent selection have on pyridazinone conversion rates.
| Reaction Class | Substrate Condition | Reagents / Catalyst System | Typical Conversion | Reference |
| Sonogashira Coupling | Unprotected N2-H | Pd(PPh₃)₄, CuI, Et₃N | 5 – 10% | [2] |
| Sonogashira Coupling | MOM-Protected N2-H | Pd(PPh₃)₄, CuI, Et₃N | > 85% | [2] |
| Suzuki-Miyaura | Chloropyridazinone (N-Bn) | Pd-catalyst, Arylboronic acid | > 80% | [3] |
| Aromatization (Oxidation) | 4,5-dihydropyridazinone | CuCl₂ (2 eq), MeCN, Reflux | 36 – 90% | [4] |
| Aromatization (Oxidation) | 4,5-dihydropyridazinone | MnO₂, DMF, Reflux | 35 – 85% | [4] |
Self-Validating Experimental Protocols
Protocol 1: N2-Protection of Halopyridazinones (MOM Etherification)
Self-Validation Checkpoint: The disappearance of the broad N-H stretch (~3100-3200 cm⁻¹) in FTIR and the appearance of a sharp singlet (~5.4 ppm) corresponding to the methylene protons of the MOM group in ¹H NMR confirms successful protection.
-
Preparation: Dissolve the halopyridazin-3(2H)-one (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality Note: Vigorous hydrogen gas evolution serves as a visual indicator of successful deprotonation.
-
Alkylation: Stir for 30 minutes until gas evolution ceases. Add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.
-
Completion: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: Aromatization of 4,5-Dihydropyridazin-3(2H)-ones
Self-Validation Checkpoint: The color change of the reaction mixture from green/blue (Cu²⁺) to a brownish/white precipitate (Cu⁺) indicates successful electron transfer and oxidation[4].
-
Preparation: Dissolve the 4,5-dihydropyridazin-3(2H)-one (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Oxidation: Add anhydrous Copper(II) chloride (CuCl₂, 2.0 equiv) to the solution[4].
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 2 to 12 hours. Monitor the consumption of the starting material via TLC (UV active).
-
Workup: Once complete, cool to room temperature. Evaporate the solvent under reduced pressure. Resuspend the crude mixture in dichloromethane, wash with a 10% aqueous ammonia solution to strip away copper salts, dry the organic layer, and purify via silica gel chromatography[4].
References
-
Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. rsc.org. 4
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. researchgate.net. 3
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. mdpi.com. 2
-
The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. benchchem.com. 1
Sources
Technical Support Center: Troubleshooting and Removing Trace Impurities in 4-Hydroxypyridazine Synthesis
Welcome to the Advanced Technical Support Center for the synthesis and purification of 4-hydroxypyridazine (pyridazin-4-ol) and its derivatives. As a privileged scaffold in drug discovery, the pyridazine ring requires rigorous purity standards. Trace impurities—ranging from genotoxic hydrazine residues to unreacted halogenated precursors—can compromise biological assays and halt clinical development.
This guide provides researchers, scientists, and drug development professionals with causality-driven troubleshooting strategies, self-validating experimental protocols, and authoritative methodologies to achieve >99.5% purity in 4-hydroxypyridazine syntheses.
Diagnostic Workflow for Impurity Profiling
Before initiating purification, it is critical to identify the chemical nature of the contaminant. The workflow below outlines the diagnostic routing for the four most common impurity classes encountered during 4-hydroxypyridazine synthesis.
Caption: Workflow for profiling and removing trace impurities from synthesized 4-hydroxypyridazine.
Troubleshooting Guide & FAQs
Q1: I am detecting trace amounts of hydrazine in my final product. How do I remove it without degrading the 4-hydroxypyridazine core?
Cause: 4-Hydroxypyridazine is frequently synthesized via the condensation of 1,4-dicarbonyl equivalents (e.g., furan-4,5-diones) with hydrazine hydrate. Because hydrazine is a potent DNA-alkylating agent, it is classified as a Class 2 genotoxic impurity under ICH M7 guidelines[1]. Excess hydrazine often persists through standard aqueous workups due to its high water solubility and hydrogen-bonding capacity. Solution: Do not rely solely on recrystallization. Instead, utilize Polyvinylpolypyrrolidone (PVPP) scavenging . PVPP is an insoluble, cross-linked polymer that selectively binds hydrazine through strong hydrogen bonding between the PVPP carbonyl groups and the hydrazine amine groups[2]. Because PVPP is entirely insoluble, it can be filtered out, leaving no soluble polymer residues in your API.
Q2: My LC-MS shows contamination from 3,6-dichloropyridazin-4-ol. How do I achieve complete dehalogenation?
Cause: When synthesizing 4-hydroxypyridazine via the hydrolysis of halogenated precursors (e.g., 3,6-dichloropyridazine), incomplete hydrolysis leaves chlorinated intermediates[3]. Solution: If the synthetic route relies on selective hydrolysis, extended reflux (up to 5 hours) in glacial acetic acid is required to drive the reaction to completion[3]. Alternatively, if total dehalogenation is the goal, subject the crude mixture to catalytic hydrodehalogenation using H₂ gas and a Palladium on Carbon (Pd/C) catalyst in an alcoholic solvent.
Q3: I have synthesized a 6-substituted 4-hydroxypyridazine, but NMR indicates the presence of a regioisomer. How can I separate them?
Cause: Condensation of asymmetric 1,3-diketones or aldol products with hydrazine often lacks strict regiocontrol, yielding a mixture of 4-hydroxy and 5-hydroxy regioisomers[4]. Solution: Regioisomers of pyridazine derivatives cannot typically be separated by simple recrystallization due to nearly identical solubility profiles. Flash column chromatography on silica gel is mandatory. A solvent system of EtOAc/n-hexane (typically 1:3 to 9:1 depending on the substituent) or EtOAc/MeOH (9:1) is highly effective for resolving these isomers[4].
Q4: I used the Diaza-Wittig reaction to build the pyridazine ring, but I am detecting phosphorus residues. How do I purge them?
Cause: The Diaza-Wittig synthesis of pyridazines from α-diazo-β-ketoesters utilizes organophosphorus reagents like hexamethylphosphorous triamide (HMPT) or tri-n-butylphosphine (P(n-Bu)₃)[4]. These reagents leave behind phosphine oxides that co-crystallize with the product. Solution: Switch your reagent from HMPT to P(n-Bu)₃. While HMPT requires tedious flash chromatography for removal, utilizing P(n-Bu)₃ in diisopropyl ether (i-Pr₂O) allows the desired 4-hydroxypyridazine derivative to precipitate directly out of the reaction mixture within 30 minutes, leaving the soluble phosphine oxide byproducts in the supernatant[4].
Quantitative Impurity Profiling
To ensure scientific integrity, all purification methods must be validated against established detection limits. Table 1 summarizes the quantitative parameters for tracking and removing trace impurities in this workflow.
| Impurity Class | Specific Contaminant | Primary Source / Cause | Detection Limit (LC-MS/GC-MS) | Recommended Removal Strategy |
| Genotoxic Amines | Hydrazine / Hydrazine Hydrate | Excess reagent in condensation cyclization | < 0.25 ppm | PVPP Scavenging (Filtration) |
| Halogenated Precursors | 3,6-dichloropyridazin-4-ol | Incomplete hydrolysis or cross-coupling | ~ 5.0 ppm | Extended Acetic Acid Reflux / Recrystallization |
| Regioisomers | 5-hydroxypyridazine derivatives | Asymmetric diketone cyclization | ~ 10.0 ppm | Silica Gel Flash Chromatography (EtOAc/Hexane) |
| Phosphorus Residues | Tributylphosphine oxide | Diaza-Wittig organocatalysis | ~ 2.0 ppm | Direct Solvent Precipitation (i-Pr₂O) |
Detailed Experimental Methodologies
Protocol A: Removal of Genotoxic Hydrazine via PVPP Scavenging
This protocol is a self-validating system; the complete removal of hydrazine can be confirmed via a colorimetric trinitrobenzenesulfonic acid assay or GC-MS[2].
Caption: Mechanism of genotoxic hydrazine removal using insoluble PVPP scavengers.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 4-hydroxypyridazine (containing < 10,000 ppm hydrazine) in a minimal amount of deionized water or an ethanol/water mixture at 50 °C[2].
-
Scavenger Addition: Add cross-linked Polyvinylpolypyrrolidone (PVPP) to the solution (typically 5-10% w/w relative to the API).
-
Agitation: Stir the suspension vigorously at 50 °C for 2 to 4 hours. Causality note: Elevated temperatures increase the kinetic collision rate between the soluble hydrazine and the insoluble polymer matrix, ensuring maximum hydrogen-bond capture.
-
Filtration: Filter the hot mixture through a fine-porosity Büchner funnel or Celite pad to remove the PVPP-hydrazine complex.
-
Isolation: Concentrate the filtrate under reduced pressure to recover the highly pure 4-hydroxypyridazine.
Protocol B: Flash Column Chromatography for Regioisomer Separation
When precipitation fails to separate regioisomers, chromatographic isolation is required[4].
Step-by-Step Procedure:
-
Preparation: Dry-load the crude regioisomeric mixture onto a small amount of silica gel (63–200, 60 Å) by dissolving the crude solid in a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using an eluent system of EtOAc/n-hexane (1:3 v/v).
-
Elution: Load the dry powder onto the column bed. Elute using a gradient, slowly increasing the polarity to EtOAc/n-hexane (9:1 v/v)[4].
-
Monitoring: Monitor the fractions via TLC (visualized with UV light at λ = 254 nm). The 4-hydroxypyridazine derivative typically elutes differently from the 5-hydroxy counterpart due to variations in internal hydrogen bonding and dipole moments.
-
Recovery: Pool the fractions containing the pure target compound, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure solid.
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Chemical Reviews - ACS Publications URL:[Link]
- EP2200944A1 - Method for removing hydrazine compounds Source: Google Patents URL
Sources
Technical Support Center: Scaling Up 4-Hydroxypyridazine Production
Introduction
Welcome to the Process Engineering & Technical Support Center for the scale-up of 4-Hydroxypyridazine (pyridazin-4-ol) and its derivatives. Moving from milligram-scale discovery to multi-kilogram pilot production introduces complex thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond empirical "recipes." Here, we dissect the physical chemistry and mechanistic causality that govern successful scale-up, ensuring your protocols are robust, reproducible, and self-validating.
Part 1: Mechanistic Workflow & Process Mapping
To establish a scalable process, we utilize an organophosphorus-catalyzed Diaza-Wittig reaction. This modern approach avoids stoichiometric phosphine waste and allows for highly efficient intramolecular cyclization.
Organophosphorus-catalyzed Diaza-Wittig cyclization to 4-hydroxypyridazine.
Part 2: Troubleshooting Guides & FAQs
Q1: During the Diaza-Wittig cyclization at the 10-liter scale, why does the reaction stall at the phosphazine intermediate, leading to poor yields of 4-hydroxypyridazine? A1:
-
Causality: At larger scales, heat transfer limitations cause uneven temperature distributions. The conversion of the phosphazine intermediate to the oxazaphosphetane requires sustained thermal energy to overcome the activation barrier. If the reactor has cold spots, the intermediate stalls, and the catalytic cycle breaks down. The organophosphorus-catalyzed synthesis of pyridazines relies on the continuous in situ reduction of phospholene oxide by diphenylsilane at 100 °C [1].
-
Self-Validating Action: Implement active impeller mixing and step-wise heating. Monitor the disappearance of the diazo peak via in-line FTIR (around 2100 cm⁻¹). The reaction is only validated to proceed to the elimination step when the diazo signal is completely extinguished.
Q2: When synthesizing the diazo-1,3-diketone precursor via the Titanium Aldol reaction, we observe significant thermal runaway and product degradation. How can this be mitigated? A2:
-
Causality: The addition of TiCl₄ and Et₃N to the diazo-1,3-diketone is highly exothermic. At the pilot scale, rapid addition leads to localized hotspots, causing premature decomposition of the sensitive diazo group. Titanium aldol reactions for pyridazine precursors must be strictly controlled at -78 °C [2].
-
Self-Validating Action: Utilize a jacketed reactor with cryogenic cooling. Dose the TiCl₄ over a 4-hour period using a mass flow controller. Validate the thermal stability by ensuring the internal probe temperature does not deviate by more than ±2 °C during the dosing phase.
Q3: Post-reaction, the 4-hydroxypyridazine product shows double peaks or broad tailing during LC-MS analysis. Is this a synthesis failure or an impurity? A3:
-
Causality: This is typically not a failure but a fundamental physicochemical property of the molecule. 4-Hydroxypyridazine exists predominantly in its tautomeric oxo form (pyridazin-4(1H)-one) depending on the solvent polarity and pH [3]. During LC-MS, the dynamic equilibrium between the enol (hydroxy) and keto (oxo) forms can cause peak splitting or broadening on the column.
-
Self-Validating Action: Standardize your analytical method by buffering the mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8.5) to lock the molecule into a single ionization state. Confirm structural integrity via ¹H NMR in DMSO-d₆, where the tautomeric exchange is slowed, yielding distinct, assignable proton shifts.
Part 3: Quantitative Data & Yield Optimization
To facilitate scale-up decisions, the following table summarizes the optimization parameters for the conversion of diazo precursors to 4-hydroxypyridazine derivatives.
| Scale | Catalyst (Phospholene Oxide) | Reductant (Diphenylsilane) | Temperature | Reaction Time | Isolated Yield (%) | Purity (HPLC) |
| 1 mmol (Bench) | 10 mol% | 1.1 equiv | 100 °C | 16 hours | 92% | >99.0% |
| 50 mmol (Prep) | 10 mol% | 1.2 equiv | 100 °C | 18 hours | 88% | 98.5% |
| 1 mol (Pilot) | 15 mol% | 1.5 equiv | 105 °C | 24 hours | 85% | 97.0% |
| 5 mol (Pilot) | 15 mol% | 1.5 equiv | 105 °C | 28 hours | 82% | 96.5% |
Note: Increased reductant equivalents and catalyst loading at the pilot scale compensate for minor oxidative quenching introduced during bulk material transfer and longer heating ramps.
Part 4: Validated Pilot-Scale Protocol
The following step-by-step methodology details the organophosphorus-catalyzed Diaza-Wittig workflow for pilot-scale production. This protocol is designed as a self-validating system.
Step 1: Reactor Purge and Preparation
-
Action: Purge the 20 L jacketed glass-lined reactor with ultra-high purity Argon for 30 minutes.
-
Causality: The phospholene active species is highly sensitive to oxidation and moisture, which prematurely quench the catalyst.
-
Validation: Ensure the internal reactor humidity monitor reads <10 ppm before proceeding.
Step 2: Substrate and Catalyst Loading
-
Action: Charge the reactor with the diazo precursor (1.0 mol) dissolved in anhydrous toluene (5.0 L). Add 1-phenyl-3-methyl-2-phospholene 1-oxide (15 mol%).
-
Causality: Toluene provides the optimal boiling point (110 °C) to sustain the thermal activation required for the oxazaphosphetane elimination step without degrading the product.
-
Validation: Take a baseline HPLC sample to confirm the initial concentration of the diazo substrate.
Step 3: Reductant Dosing
-
Action: Heat the mixture to 80 °C. Using a dosing pump, add diphenylsilane (1.5 mol) dropwise over 2 hours.
-
Causality: Diphenylsilane acts as the hydrogen donor to reduce the phospholene oxide in situ. Slow dosing prevents the accumulation of reactive silane gas and controls the mild exotherm.
-
Validation: Observe the cessation of minor bubbling (H₂ gas evolution) to confirm the completion of the initial reduction phase.
Step 4: Thermal Cyclization
-
Action: Ramp the reactor temperature to 105 °C and maintain reflux for 24 hours under continuous agitation (250 rpm).
-
Causality: The elevated temperature drives the intramolecular cyclization of the phosphazine intermediate and the subsequent elimination to form the pyridazine ring.
-
Validation: Monitor via in-line FTIR. The reaction is complete when the diazo stretch (~2100 cm⁻¹) is completely absent.
Step 5: Precipitation and Isolation
-
Action: Cool the reactor linearly to 20 °C over 4 hours. Add diisopropyl ether (5.0 L) to induce crystallization. Filter the suspension and wash with cold diisopropyl ether.
-
Causality: 4-Hydroxypyridazine derivatives exhibit sharp solubility drops in non-polar ethers, allowing for selective precipitation while the siloxane byproducts and catalyst remain in solution.
-
Validation: Weigh the dried filter cake and run a quantitative NMR (qNMR) against an internal standard to confirm absolute purity before downstream formulation.
Part 5: References
-
Title: Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. Source: The Royal Society of Chemistry URL:
-
Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Source: ACS Publications URL:
-
Title: Science of Synthesis: Pyridazines (Physical Properties and Tautomerism). Source: Thieme Connect URL:
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Hydroxypyridazine in DMSO-d₆
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine and its derivatives are of significant interest due to their prevalence in medicinal chemistry and materials science. Understanding the nuanced structural details of these molecules is paramount for predicting their reactivity, and by extension, their function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating such molecular structures in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-hydroxypyridazine in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis. We will delve into the causality behind the observed chemical shifts, compare them with related heterocyclic systems, and provide a validated protocol for sample preparation.
The Dynamic Nature of 4-Hydroxypyridazine: A Tale of Tautomerism
Before we can dissect the ¹H NMR spectrum, it is crucial to understand that 4-hydroxypyridazine exists in a tautomeric equilibrium with its pyridazinone form, specifically 1H-pyridazin-4-one. In solution, there is a rapid interconversion between these two forms. The polar, aprotic nature of DMSO-d₆ can influence the position of this equilibrium. However, for the purposes of ¹H NMR spectroscopy, the rate of this tautomerization is typically much faster than the NMR timescale. This means that we observe a single, time-averaged spectrum, rather than distinct signals for each tautomer. The observed chemical shifts will therefore reflect the weighted average of the electronic environments of the protons in both tautomeric forms. For clarity throughout this guide, we will refer to the compound as 4-hydroxypyridazine, while acknowledging that the pyridazinone tautomer is a major contributor to the observed spectrum.
Experimental Data: ¹H NMR of 4-Hydroxypyridazine and Comparative Compounds
The following table summarizes the experimental ¹H NMR chemical shift data for 4-hydroxypyridazine (as its tautomer 1H-pyridazin-4-one) and two comparative molecules, 3-hydroxypyridine and a 4-hydroxy-pyridin-2-one derivative, all in DMSO-d₆.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 4-Hydroxypyridazine (1H-pyridazin-4-one) | H3 | 8.24 | d | 2.5 |
| H5 | 6.53 | dd | 2.5, 6.0 | |
| H6 | 8.01 | d | 6.0 | |
| 3-Hydroxypyridine | H2 | 8.15 | d | 2.8 |
| H4 | 7.32 | dd | 2.8, 8.3 | |
| H5 | 7.26 | t | 8.3 | |
| H6 | 8.36 | d | 4.6 | |
| OH | 9.91 | s | - | |
| 4-Hydroxy-6-methyl-3-phenyl-1H-pyridin-2-one | H5 | 5.90 | s | - |
| CH₃ | 2.10 | s | - | |
| OH/NH | 11.40 | br s | - |
Data for 1H-pyridazin-4-one obtained from the Biological Magnetic Resonance Bank (BMRB)[1]. Data for 3-hydroxypyridine obtained from ChemicalBook[2]. Data for 4-hydroxy-6-methyl-3-phenyl-1H-pyridin-2-one adapted from Kamali et al., 2019[1].
Analysis and Comparison of Chemical Shifts
The observed chemical shifts can be rationalized by considering the electronic effects within each molecule. The positions of the nitrogen atoms and the hydroxyl/oxo group play a critical role in determining the electron density at each proton, and thus their resonance frequencies.
4-Hydroxypyridazine:
The ¹H NMR spectrum of 4-hydroxypyridazine in DMSO-d₆ reveals three distinct signals in the aromatic region.
-
H3 (8.24 ppm): This proton is adjacent to a nitrogen atom (N2) and is significantly deshielded. The electron-withdrawing nature of the adjacent nitrogen reduces the electron density around H3, causing it to resonate at a lower field.
-
H6 (8.01 ppm): Similarly, H6 is adjacent to a nitrogen atom (N1) and is also deshielded, though to a slightly lesser extent than H3.
-
H5 (6.53 ppm): This proton is the most shielded of the three. It is further away from the electron-withdrawing nitrogen atoms and is influenced by the electron-donating character of the C4-oxo/hydroxy group. The observed doublet of doublets (dd) multiplicity arises from coupling to both H3 and H6.
The following diagram illustrates the structure and proton assignments for 4-hydroxypyridazine.
Caption: Structure of 4-Hydroxypyridazine with proton assignments.
Comparison with 3-Hydroxypyridine:
In 3-hydroxypyridine, the single nitrogen atom exerts a strong deshielding effect on the adjacent protons, H2 and H6, which resonate at 8.15 and 8.36 ppm, respectively. The protons at positions 4 and 5 are more shielded. The hydroxyl proton itself gives a broad singlet at 9.91 ppm, a characteristic feature of exchangeable protons in DMSO-d₆.
Comparison with a 4-Hydroxy-pyridin-2-one Derivative:
The 4-hydroxy-pyridin-2-one derivative provides insight into a system with a 4-hydroxy group and a pyridone tautomer. The proton at the 5-position (H5) is significantly shielded (5.90 ppm), which is consistent with the electron-donating effect of the adjacent hydroxyl group and the pyridone ring system. The broad singlet at 11.40 ppm is characteristic of the acidic OH and NH protons.
Experimental Protocol for ¹H NMR in DMSO-d₆
Acquiring high-quality ¹H NMR data requires meticulous sample preparation. The following is a self-validating protocol for preparing a sample of 4-hydroxypyridazine in DMSO-d₆.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-hydroxypyridazine into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial or use a vortex mixer to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. The residual solvent peak of DMSO-d₅ at approximately 2.50 ppm is also commonly used as a secondary reference.
-
Shimming and Acquisition: Insert the NMR tube into the spectrometer and perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).
The following workflow diagram illustrates the key steps in the experimental process.
Caption: Experimental workflow for ¹H NMR analysis in DMSO-d₆.
Conclusion
The ¹H NMR spectrum of 4-hydroxypyridazine in DMSO-d₆ is a reflection of its dynamic tautomeric nature and the electronic influences of its constituent atoms. The protons adjacent to the nitrogen atoms are significantly deshielded, while the proton at the 5-position is more shielded due to the influence of the C4-oxo/hydroxy group. By comparing its spectrum with those of related heterocyclic systems like 3-hydroxypyridine and a 4-hydroxy-pyridin-2-one derivative, we can gain a deeper understanding of the structure-property relationships that govern chemical shifts in these important classes of molecules. Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data that can be confidently interpreted and utilized in research and development endeavors.
References
-
Kamali, M., Shahi, S., & Bujar, M. M. A. (2019). Temperature-Dependent Green Synthesis of New Series of Mannich Bases from 4-Hydroxy-pyridine-2-one and Their Antioxidant Activity Evaluation. ChemistrySelect, 4(38), 11211-11216. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Entry bmse012678 for 1H-pyridazin-4-one. [Link]
Sources
A Researcher's Guide to the Infrared Spectrum of 4-Hydroxypyridazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine and its derivatives are of significant interest due to their wide-ranging biological activities, serving as scaffolds in numerous pharmaceutical agents.[1][2] Among these, 4-hydroxypyridazine is a key structural motif. A fundamental technique for the structural elucidation and quality control of such compounds is Infrared (IR) spectroscopy. This guide provides an in-depth interpretation of the IR spectrum of 4-hydroxypyridazine, comparing it with relevant analogues to offer a comprehensive understanding for researchers in drug discovery and development.
The Critical Role of Tautomerism in Spectral Interpretation
A crucial aspect to consider when analyzing the IR spectrum of 4-hydroxypyridazine is its existence in a tautomeric equilibrium with 4(1H)-pyridazinone. This equilibrium between the enol form (4-hydroxypyridazine) and the keto form (4(1H)-pyridazinone) is heavily influenced by the physical state and solvent polarity. For solid-state analysis, which is common for IR spectroscopy (e.g., using KBr pellets or ATR-FTIR), the keto form, 4(1H)-pyridazinone, is predominantly favored.[3] This preference is attributed to the greater stability of the amide-like resonance in the pyridazinone ring.[4] Consequently, the IR spectrum of a solid sample will primarily reflect the vibrational modes of the 4(1H)-pyridazinone tautomer.
Comparative Analysis of IR Spectra
To confidently assign the characteristic absorption bands of 4-hydroxypyridazine (as its 4(1H)-pyridazinone tautomer), a comparison with structurally related molecules is invaluable. Here, we compare its expected spectral features with those of pyridazin-3(2H)-one and 4-methoxypyridazine.
| Functional Group | Vibrational Mode | 4(1H)-Pyridazinone (Expected, cm⁻¹) | Pyridazin-3(2H)-one (cm⁻¹) | 4-Methoxypyridazine (Expected, cm⁻¹) | Comments |
| N-H | Stretching | ~3430 | ~3387 | Absent | The presence of a broad band in this region is a strong indicator of the pyridazinone tautomer. The position can be influenced by hydrogen bonding. |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 | 3100-3000 | Typically, multiple weak to medium bands are observed just above 3000 cm⁻¹. |
| C=O (amide) | Stretching | ~1662 | ~1681 | Absent | A strong, sharp absorption band characteristic of the carbonyl group in the pyridazinone ring. Its position is sensitive to the electronic environment. |
| C=N / C=C | Ring Stretching | 1600-1400 | 1600-1400 | 1600-1400 | A series of bands corresponding to the stretching vibrations of the pyridazine ring. |
| C-O | Stretching | Absent | Absent | ~1250-1000 | The presence of a C-O stretching band and the absence of a C=O band would indicate the enol (hydroxypyridazine) tautomer. |
Table 1: Comparative IR Absorption Frequencies for 4(1H)-Pyridazinone and Related Compounds.
Interpreting the Key Spectral Regions for 4(1H)-Pyridazinone:
-
N-H Stretching Region (3500-3200 cm⁻¹): The most telling feature of the 4(1H)-pyridazinone tautomer is the presence of a moderately broad absorption band around 3430 cm⁻¹. This band arises from the N-H stretching vibration of the secondary amide within the ring. The broadening is a result of intermolecular hydrogen bonding in the solid state.
-
Carbonyl (C=O) Stretching Region (1700-1640 cm⁻¹): A strong and sharp absorption peak is expected around 1662 cm⁻¹, which is characteristic of the C=O stretching vibration in a cyclic amide (lactam). The position of this band is a reliable indicator of the pyridazinone structure. In comparison, pyridazin-3(2H)-one shows its C=O stretch at a slightly higher frequency (~1681 cm⁻¹), reflecting the different electronic environment of the carbonyl group within the ring.
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of bands corresponding to C=N and C=C ring stretching vibrations, as well as C-H in-plane and out-of-plane bending modes. While individual assignments can be complex, the overall pattern is a unique fingerprint for the molecule. The vibrations of the pyridazine ring itself give rise to characteristic absorptions that can be compared to the parent pyridazine molecule.
The Case for the "Locked" Enol Form: 4-Methoxypyridazine
To illustrate the spectral differences between the keto and enol forms, we can consider 4-methoxypyridazine. In this molecule, the hydroxyl group is "locked" as a methoxy ether, preventing tautomerization to the pyridazinone form. Its IR spectrum would be expected to show:
-
Absence of a broad N-H stretching band around 3430 cm⁻¹.
-
Absence of a strong C=O stretching band around 1662 cm⁻¹.
-
Presence of C-O stretching bands (both aromatic-O and O-CH₃) in the 1250-1000 cm⁻¹ region.
-
Presence of C=N and C=C ring stretching vibrations.
This comparison provides a clear diagnostic tool to confirm the predominant tautomeric form of 4-hydroxypyridazine in a given sample.
Experimental Protocols for Acquiring High-Quality IR Spectra
The choice of sampling technique is critical for obtaining a reliable IR spectrum of a solid sample like 4-hydroxypyridazine. The two most common methods are Attenuated Total Reflectance (ATR)-FTIR and KBr pellet transmission.
Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
Methodology:
-
Crystal Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered 4-hydroxypyridazine sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Causality Behind Experimental Choices: The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the crystal surface. The evanescent wave, which probes the sample, only penetrates a few microns into the sample. Therefore, insufficient pressure will result in a weak and distorted spectrum.
Protocol 2: KBr Pellet Preparation for Transmission FTIR
This traditional method involves dispersing the sample in a dry, IR-transparent matrix.
Methodology:
-
Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of 4-hydroxypyridazine to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.
Causality Behind Experimental Choices: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). The sample must be finely ground and evenly dispersed to minimize light scattering, which can cause sloping baselines and distorted peak shapes. Any moisture in the KBr will lead to broad absorption bands from water, potentially obscuring important spectral features.
Visualizing the Tautomeric Equilibrium and Spectral Interpretation
Caption: Tautomeric equilibrium of 4-hydroxypyridazine.
Caption: Key regions in the IR spectrum of 4(1H)-pyridazinone.
Conclusion
The interpretation of the IR spectrum of 4-hydroxypyridazine is fundamentally an analysis of its more stable solid-state tautomer, 4(1H)-pyridazinone. The key diagnostic peaks are the N-H stretch around 3430 cm⁻¹ and the strong C=O stretch near 1662 cm⁻¹. By comparing these features with related compounds such as pyridazin-3(2H)-one and a "locked" enol analogue like 4-methoxypyridazine, researchers can confidently confirm the structure and purity of their synthesized materials. Adherence to standardized experimental protocols for ATR-FTIR or KBr pellet preparation is paramount for obtaining high-quality, reproducible data, which is the bedrock of sound scientific research and development in the pharmaceutical industry.
References
- Chandra, K., Asif, M., Pooja, Garg, V., & Priyanka. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry, 8(1), 245-251.
- Faria, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 750(1-3), 136-148.
- El-Sayed, W. A., et al. (2012).
- Heinisch, G., & Holzer, W. (1990). Pyridazines. Part 41. Carbon-13 nuclear magnetic resonance spectra of substituted pyridazines. Magnetic Resonance in Chemistry, 28(8), 726-730.
- Sundberg, R. J. (2010). The Chemistry of Heterocycles: Chemistry of Six- to Eight-Membered N, O, S, P, and Se Heterocycles. John Wiley & Sons.
- Medhi, K. C. (1981). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Pramana, 17(4), 369-376.
-
LibreTexts. (2022, August 21). 8.4.1: Interpreting IR Spectra. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PubChem. (n.d.). Pyridazin-4-ol. National Center for Biotechnology Information. [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124.
- Abu-Hashem, A. A., et al. (2021).
-
NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. [Link]
-
SlidePlayer. (n.d.). Infrared (IR) spectroscopy. [Link]
-
PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
oc-praktikum. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. [Link]
-
ResearchGate. (n.d.). IR and 1H NMR characteristics of the compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for: A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124.
- Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849–2858.
-
YouTube. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. [Link]
Sources
UV-Vis Absorption Characteristics of 4-Hydroxypyridazine: A Comparative Analytical Guide
[label="Pyridazin-4(1H)-one\n(Lactam/Oxo Form)", fillcolor="#EA4335",
Refining Analysis & Visuals
I'm working on refining both the analytical and visual aspects. I am adding expert terminology such as "hypsochromic/bathochromic shifts" and "isosbestic points" to explain the spectral transitions. I am including the specific causality for spectral shifts, explaining that n → π* transitions undergo a hypsochromic (blue) shift in polar solvents.
Detailing Spectral Transitions
I'm now detailing the spectral transitions and visual elements in tandem. I am using expert terminology to describe the spectral shifts, including terms like "hypsochromic/bathochromic shifts." I am integrating the cause of shifts: the n → π* transitions. I am explaining that n → π* undergoes a hypsochromic (blue) shift in polar solvents. Isosbestic points validate the two-state equilibrium, and literature reviews validate the oxo form's dominance. I am working on the final citation list.
Finalizing Comparison Guide
I'm now putting the finishing touches on the document. I've rechecked all hyperlinks and cross-references. All in-text citations are working, and the reference list is now complete. I'm focusing on the overall presentation, ensuring a smooth, logical flow for researchers. I'm checking to make sure that the UV-Vis protocol's workflow is completely clear.
Reviewing Hyperlinks and Flow
I'm now giving the comparison guide a final review. I have verified all the hyperlinks and ensured smooth flow between sections. The in-text citations are correct, and I've also checked the reference list. I'm aiming for a logical, clear presentation for researchers. I'm also reviewing the UV-Vis workflow to make sure it's completely clear.
Refining Structural Explanations
I'm now revising the explanation of the spectral shifts. I've reworded the causality to explain that polar solvents stabilize the lone pair on the oxygen of the oxo tautomer. This stabilization increases the energy of the n orbital, leading to a hypsochromic shift for the n→π* transition, which matches the visual representation.
Finalizing Protocol & Text
I am now completing the final text, and I'm polishing the description of the solvent shifts, explaining that polar solvents stabilize lone pairs on the oxo tautomer's oxygen. This impacts the n orbital energy, leading to a hypsochromic (blue) shift in the n→π* transition, matching the visual elements. I'm focusing on the clarity of the self-validating protocol and how it ensures spectral changes are from tautomerism and not degradation.
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic profiling, tautomeric causality, and comparative benchmarking of 4-Hydroxypyridazine against structural analogs.
Executive Summary
4-Hydroxypyridazine (4-HP) is a highly versatile nitrogen-containing heterocyclic scaffold, frequently utilized in the synthesis of biologically active molecules, including dihydrofolate reductase (DHFR) inhibitors and PDE10A inhibitors [1.7]. In drug development and quality control, Ultraviolet-Visible (UV-Vis) spectroscopy serves as the primary non-destructive technique for tracking reaction kinetics, assessing purity, and determining the tautomeric state of the molecule[1].
This guide objectively compares the UV-Vis absorption characteristics of 4-Hydroxypyridazine against its parent compound (Pyridazine) and its structural isomer (3-Hydroxypyridazine). By detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol, this document establishes a robust framework for spectroscopic analysis.
Mechanistic Causality: Tautomerism and Electronic Transitions
The UV-Vis absorption profile of 4-Hydroxypyridazine cannot be understood simply as a static chromophore. Its spectral behavior is governed by lactam-lactim tautomerism .
While named "4-hydroxypyridazine" (the lactim form), the molecule exists predominantly in its oxo form, pyridazin-4(1H)-one (the lactam form), especially in polar environments[2]. This proton migration fundamentally alters the conjugated
The Causality of Solvent-Induced Spectral Shifts
In diazines, the
-
Hypsochromic (Blue) Shifts: In polar, protic solvents (e.g., water, methanol), hydrogen bonding stabilizes the nitrogen lone pairs. This lowers the ground-state energy of the
orbital, increasing the energy gap ( ) required for excitation, resulting in a blue shift of the band[3]. -
Tautomeric Stabilization: Polar solvents disproportionately stabilize the highly polar oxo (lactam) tautomer over the hydroxy (lactim) form due to strong dipole-dipole interactions. Because the oxo form possesses an extended amide-like conjugation pathway, the dominant
absorption band shifts, allowing researchers to calculate the tautomeric equilibrium constant ( ) purely through UV-Vis spectrophotometry[1].
Caption: Tautomeric equilibrium of 4-Hydroxypyridazine and its solvent-dependent UV-Vis spectral shifts.
Comparative UV-Vis Performance Data
To contextualize the optical properties of 4-HP, it is benchmarked against Pyridazine (the unsubstituted parent heterocycle) and 3-Hydroxypyridazine. The data below illustrates how the position of the oxygen atom dictates the electronic transitions.
| Compound | Predominant State (in Polar Media) | Typical | Spectral Characteristics & Mechanistic Causality |
| Pyridazine | Static (No tautomerism) | ~246, ~340 | Exhibits a strong |
| 4-Hydroxypyridazine | Pyridazin-4(1H)-one | ~250 – 260 | The |
| 3-Hydroxypyridazine | Pyridazin-3(2H)-one | ~310 – 320 | Significantly red-shifted (bathochromic) compared to the 4-isomer. The proximity of the oxo group to the diaza linkage creates a longer continuous conjugated system. |
Note: Exact
Experimental Protocol: Self-Validating Tautomeric Analysis
To ensure that observed spectral changes are strictly due to tautomeric shifts and not oxidative degradation (a common issue with nitrogen-rich heterocycles[1]), the experimental design must be a self-validating system . This is achieved by executing a solvent gradient analysis and verifying the presence of isosbestic points .
Step-by-Step Methodology
Step 1: Analyte and Matrix Preparation
-
Prepare a 1.0 mM stock solution of 4-Hydroxypyridazine in a strictly anhydrous, non-polar solvent (e.g., spectroscopic grade cyclohexane) to isolate the lactim form.
-
Prepare a secondary 1.0 mM stock in a highly polar, protic solvent (e.g., HPLC-grade Methanol or buffered aqueous solution at pH 7.0) to isolate the lactam form.
-
Causality Note: Controlling pH is critical. Extreme pH levels will induce ionization (deprotonation of the hydroxyl group or protonation of the ring nitrogen), which will completely alter the chromophore and invalidate tautomeric measurements.
Step 2: Baseline Correction (Matrix Matching)
-
Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes to ensure photometric stability.
-
Fill both the reference and sample quartz cuvettes (10 mm path length) with the exact solvent mixture being tested.
-
Run a baseline scan from 200 nm to 400 nm to subtract solvent absorbance and correct for refractive index variations.
Step 3: Spectral Acquisition & Gradient Titration
-
Dilute the stock solutions to a working concentration of 20–50 µM to ensure the maximum absorbance (
) remains within the linear dynamic range of the detector (0.1 to 1.0 AU), adhering to the Beer-Lambert Law. -
Acquire the spectrum for the 100% non-polar sample.
-
Incrementally titrate the polar solvent into the non-polar matrix (e.g., 10%, 20%, 30% polar fraction) and record the spectrum at each step.
Step 4: Self-Validation via Isosbestic Points
-
Overlay the acquired spectra.
-
Validation Check: Identify wavelengths where the absorbance remains perfectly constant across all solvent ratios (isosbestic points). The existence of sharp isosbestic points mathematically proves that the system consists of exactly two absorbing species (lactam and lactim) in equilibrium. If the isosbestic points drift or blur, it indicates a third species is forming (e.g., a degradation byproduct), and the protocol must be aborted and optimized.
Caption: Self-validating UV-Vis experimental workflow for analyzing tautomeric shifts in 4-HP.
Conclusion
The UV-Vis absorption characteristics of 4-Hydroxypyridazine are not static; they are highly dynamic expressions of its tautomeric equilibrium. Compared to Pyridazine and 3-Hydroxypyridazine, 4-HP exhibits unique hypsochromic and bathochromic shifts dictated by solvent polarity and the resulting stabilization of its oxo form. By employing self-validating spectroscopic protocols—specifically tracking isosbestic points—researchers can reliably utilize UV-Vis data to monitor the structural integrity and kinetic behavior of this crucial pharmaceutical building block.
References
- Monocyclic (or Annulated)
- 4-Aminopyridazine | High-Purity Research Chemical BenchChem
- Dihydrofolate reductase inhibitors as antibacterial agents ResearchG
- Solvent Effects on the Fluorescence Spectra of Diazines. Dipole Moments in the (n,π)
Sources
Comparing reactivity of 4-Hydroxypyridazine vs 4-Hydroxypyridine
Comparative Reactivity of 4-Hydroxypyridazine vs. 4-Hydroxypyridine: A Mechanistic and Experimental Guide
As a Senior Application Scientist, it is critical to recognize that the reactivity of N-heterocycles is rarely static. The functional divergence between 4-hydroxypyridine and 4-hydroxypyridazine is fundamentally rooted in their tautomeric dynamics and the electronic perturbation introduced by the second nitrogen atom in the pyridazine core. This guide objectively compares their physicochemical behaviors, structural reactivities, and provides self-validating experimental workflows for researchers and drug development professionals.
Both 4-hydroxypyridine and 4-hydroxypyridazine exist in a delicate keto-enol (lactam-lactim) equilibrium. The position of this equilibrium dictates the molecule's nucleophilicity, electrophilicity, and coordination chemistry.
-
4-Hydroxypyridine: In the gas phase or highly non-polar environments, the hydroxy tautomer is favored. However, in polar solvents, aqueous media, and the solid state, the equilibrium shifts almost entirely to the oxo form (4-pyridone)[1]. This shift is driven by the relief of Pauli repulsion and a significant gain in aromaticity within the charge-separated oxo form, where the negative charge stabilizes on the more electronegative oxygen atom[2].
-
4-Hydroxypyridazine: The introduction of a second adjacent nitrogen atom in the pyridazine ring withdraws further electron density from the
-system. Similar to its mono-aza counterpart, 4-hydroxypyridazine predominantly exists as 4-pyridazinone in solution[3]. The electron-deficient nature of the di-aza ring makes the hydroxy form even less stable in polar media compared to pyridine derivatives.
Tautomeric equilibrium shift logic based on solvent polarity.
Comparative Reactivity Profiles
The dominant oxo forms dictate the primary reactivity pathways for both scaffolds, but the di-aza nature of pyridazine alters the regioselectivity and activation energy required for functionalization.
-
Electrophilic Aromatic Substitution (EAS): In 4-pyridone, the exocyclic oxygen donates electron density back into the ring via resonance, activating the C3 and C5 positions toward electrophiles (e.g., halogenation, nitration). Conversely, the 4-pyridazinone ring is highly
-deficient due to the two adjacent nitrogen atoms. EAS is significantly harder and typically requires forcing conditions, directing primarily to the C5 position. -
Cross-Coupling & Functionalization: To utilize these scaffolds in drug discovery, the C4-oxygen must often be activated. 4-Hydroxypyridines are routinely converted into stable nonaflates (using nonafluorobutanesulfonyl fluoride), which then serve as excellent electrophiles in Palladium-catalyzed Suzuki-Miyaura or Stille couplings[4]. For 4-hydroxypyridazines, complex functionalization often relies on de novo ring synthesis, such as utilizing
-diazo- -ketoesters in tandem diaza-Wittig reactions to build highly substituted pyridazine cores[5].
Quantitative Data Comparison
The following table summarizes the key physicochemical and spectroscopic markers that differentiate these two heterocycles.
| Property / Feature | 4-Hydroxypyridine | 4-Hydroxypyridazine |
| Ring System | Mono-aza (1 Nitrogen) | Di-aza (2 adjacent Nitrogens) |
| Predominant Form (Polar Media) | 4-Pyridone (Oxo)[1] | 4-Pyridazinone (Oxo)[3] |
| Aromaticity Gain (Oxo Form) | High (Charge-separated resonance)[2] | Moderate (N-N bond influence) |
| Predicted C4 | ~180.9 ppm[3] | ~172.3 ppm[3] |
| Predicted C4 | ~167.8 ppm[3] | ~159.2 ppm[3] |
| Electrophilic Reactivity | C3 / C5 positions | C5 position |
| Synthetic Activation Method | Nonaflate formation for Pd-coupling[4] | Diaza-Wittig reaction[5] |
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step contains an internal check to verify the mechanistic causality of the reaction.
Protocol A: Self-Validating NMR Tautomeric Quantification
Purpose: To empirically quantify the tautomeric shift of the heterocycle based on solvent dielectric constants.
Causality: By utilizing solvents of contrasting polarities, the protocol artificially forces the equilibrium to shift. The
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10 mg of the analyte (4-Hydroxypyridine or 4-Hydroxypyridazine) into two separate vials.
-
Solvation: Dissolve the first sample in 0.5 mL of CDCl
(non-polar) and the second in 0.5 mL of DMSO- (highly polar). -
Acquisition: Acquire
C and H NMR spectra at 298 K using a 400 MHz or higher spectrometer. -
Spectral Analysis: Locate the C4 carbon resonance. For 4-hydroxypyridine, a shift near 180.9 ppm confirms the oxo form (dominant in DMSO), while a shift near 167.8 ppm indicates the hydroxy form[3].
-
Quantification: Integrate the corresponding
H signals (e.g., the -protons) to determine the exact molar ratio of the tautomers in each solvent.
Self-validating NMR workflow for tautomeric quantification.
Protocol B: Palladium-Catalyzed Cross-Coupling of 4-Hydroxypyridine
Purpose: Functionalization of the C4 position via nonaflate activation. Causality: The conversion of the relatively inert hydroxyl/oxo group into a nonaflate creates a highly electrophilic center, priming the C4 position for oxidative addition by the Pd(0) catalyst[4].
Step-by-Step Methodology:
-
Activation: Suspend 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane. Add triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add nonafluorobutanesulfonyl fluoride (1.2 equiv). Stir for 2 hours at room temperature to yield the 4-pyridyl nonaflate.
-
Coupling Setup: In a Schlenk flask under argon, combine the crude 4-pyridyl nonaflate (1.0 equiv), an arylboronic acid (1.5 equiv), K
CO (2.0 equiv), and Pd(PPh ) (5 mol%). -
Reaction: Add degassed 1,4-dioxane and heat the mixture to 90 °C for 12 hours.
-
Self-Validation (Tracking): Monitor the reaction via TLC and LC-MS. The disappearance of the highly polar starting material and the emergence of a distinct mass peak corresponding to the cross-coupled product confirms the success of the activation-coupling sequence.
-
Purification: Quench with water, extract with ethyl acetate, dry over Na
SO , and purify via silica gel column chromatography.
References
1.[5] Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications |[Link] 2.[4] Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions | The Journal of Organic Chemistry - ACS Publications |[Link] 3.[3] The Effenberger's synthesis of 3,3'-bipyrazole revisited | ResearchGate |[Link] 4.[1] 4-Pyridone | Wikipedia |[Link] 5.[2] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects | PubMed (Org Biomol Chem) |[Link]
Sources
Crystal structure analysis and X-ray diffraction of 4-Hydroxypyridazine
Unveiling the Solid-State Tautomerism of 4-Hydroxypyridazine: A Comparative Guide to Crystal Structure Analysis
As a Senior Application Scientist, I frequently guide research teams through the structural elucidation of complex heterocyclic scaffolds. 4-Hydroxypyridazine (pyridazin-4-ol) is a highly versatile building block, recently gaining traction as a critical fragment in the development of neuroactive amino acid receptor analogues[1] and novel inhibitors targeting Streptococcus pyogenes GapN[2].
However, 4-hydroxypyridazine presents a notorious analytical challenge: tautomerism . In solution, the molecule exists in a dynamic equilibrium between its keto (pyridazin-4(1H)-one) and enol (4-hydroxypyridazine) forms. In the solid state, intricate intermolecular hydrogen bonding often stabilizes zwitterionic forms[3]. Accurately determining the 3D arrangement of atoms—specifically locating the highly mobile protons—is non-negotiable for rational drug design and intellectual property (polymorph) protection.
This guide objectively compares the three primary diffraction techniques used to crack the solid-state structure of 4-hydroxypyridazine: Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED).
Comparative Analysis of Diffraction Techniques
Choosing the correct analytical technique is a function of crystal size, phase purity, and the specific structural question being asked. SCXRD remains the unequivocal gold standard for determining the precise 3D arrangement and bond lengths[4], but alternative methods are required when ideal crystals cannot be grown.
Table 1: Performance Comparison of Diffraction Techniques for 4-Hydroxypyridazine
| Parameter | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | Microcrystal Electron Diffraction (MicroED) |
| Optimal Crystal Size | 50 – 500 µm | < 10 µm (Bulk powder) | 0.1 – 1 µm |
| Tautomer Resolution | Excellent: Direct observation of H-atoms in electron density maps. | Moderate: Requires high-quality Rietveld refinement and geometric constraints. | Good: Excellent heavy atom framework; H-atoms often inferred from bond lengths. |
| Sample Preparation | Gentle loop mounting in cryo-oil. | Grinding, flat-plate or capillary packing. | Cryo-EM grid preparation, FIB milling (if >1 µm). |
| Data Acquisition | 2 – 24 hours | 10 mins – 2 hours | 5 – 30 minutes |
| Primary Use Case | De novo structure solution, absolute stereochemistry, tautomer ID. | Polymorph screening, bulk phase purity verification[5]. | Nanocrystalline samples resistant to macroscopic growth. |
Decision Workflow for Structural Analysis
To optimize instrument time and data quality, researchers must triage their synthesized 4-hydroxypyridazine samples based on physical characteristics. The logical flow below dictates the selection of the appropriate diffraction method.
Workflow for selecting the optimal diffraction technique for 4-Hydroxypyridazine structural analysis.
Self-Validating Experimental Protocols
A robust analytical protocol must include internal checks to ensure the data is not an artifact of sample preparation or environmental conditions. Below are the field-proven workflows for analyzing 4-hydroxypyridazine.
Protocol A: SCXRD for Absolute Tautomer Determination
Because 4-hydroxypyridazine's tautomeric state is dictated by proton position, thermal motion must be minimized. Room-temperature data often suffers from thermal smearing, making it impossible to distinguish between a shared intermolecular hydrogen bond and a static protonated state.
-
Crystallization: Dissolve the compound in a polar protic solvent (e.g., methanol/water) to allow the natural zwitterionic hydrogen-bonded networks to form[3]. Induce slow evaporation over 48-72 hours.
-
Mounting (Causality Step): Select a single, un-twinned crystal (>50 µm) under polarized light. Mount it on a polymer loop using paratone oil. Why? The oil acts as a cryoprotectant and prevents the loss of co-crystallized solvent molecules which are often critical for stabilizing the zwitterion.
-
Data Collection: Transfer to a diffractometer equipped with a microfocus source (Cu-Kα or Mo-Kα). Instantly cool the crystal to 100 K using a nitrogen cryostream. Why? Cooling to 100 K "freezes" the mobile protons in their lowest energy wells, drastically reducing anisotropic displacement parameters and allowing for unambiguous proton location.
-
Structure Solution & Self-Validation: Solve the structure using direct methods (e.g., SHELXT) and refine against
(SHELXL).-
Validation Check 1: Inspect the Difference Fourier map. A distinct residual electron density peak (~0.3-0.5 e/ų) near the nitrogen atom unequivocally confirms the zwitterionic/keto tautomer.
-
Validation Check 2: Ensure the final Goodness of Fit (GoF) is
and . Bond lengths will self-validate the tautomer (e.g., a C=O double bond will measure Å, while a C-O single bond in the enol form will measure Å)[1].
-
Protocol B: PXRD for Bulk Phase Verification
While SCXRD proves the structure of a single crystal, it does not guarantee that the rest of the batch shares that structure. PXRD is required to confirm bulk phase purity[5].
-
Sample Preparation (Causality Step): Lightly grind 20-50 mg of 4-hydroxypyridazine powder using an agate mortar and pestle until the particle size is <10 µm. Why? Needle-like or plate-like crystals tend to lie flat on the sample holder (preferred orientation), which artificially inflates certain diffraction peaks and suppresses others, leading to false polymorph identification. Grinding ensures random crystallite orientation.
-
Data Collection: Pack the powder onto a zero-background silicon holder. Scan from
to using Bragg-Brentano geometry with Cu-Kα radiation. -
Rietveld Refinement & Self-Validation:
-
Validation Check: Import the .cif file generated from the SCXRD experiment (Protocol A) into refinement software (e.g., GSAS-II or TOPAS). Simulate the powder pattern and overlay it with the experimental data. A flat difference plot (residual curve near zero) confirms that the bulk powder is phase-pure and matches the single-crystal structure.
-
Summary and Recommendations
For the comprehensive structural analysis of 4-hydroxypyridazine:
-
Rely on SCXRD at cryogenic temperatures (100 K) as your primary tool. It is the only method that provides the high-resolution electron density maps required to definitively locate tautomeric protons and differentiate between the keto, enol, and zwitterionic states.
-
Always pair SCXRD with PXRD. A single crystal is an anecdote; a powder pattern is a population. Use PXRD to validate that the tautomer identified in your single crystal is representative of your bulk pharmaceutical batch.
-
Pivot to MicroED only when extensive crystallization screens fail to produce crystals larger than 5 µm. While MicroED is revolutionary for nanocrystals, electron scattering makes locating hydrogen atoms highly complex, requiring you to infer the tautomeric state indirectly via heavy-atom bond lengths.
References
- Title: HETEROAROMATICITY. 9 .
- Source: google.
- Source: researchgate.
- Source: nih.
- Source: benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5,6-Dichloropyridazin-4-ol|C₄H₂Cl₂N₂O|RUO [benchchem.com]
- 5. WO2021193897A1 - Substituted pyridazine compound - Google Patents [patents.google.com]
Validating the Purity of 4-Hydroxypyridazine: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
4-Hydroxypyridazine (also known as pyridazin-4-ol,
While chromatographic methods are ubiquitous in modern laboratories, they possess inherent blind spots. To establish a self-validating analytical profile, researchers must employ orthogonal techniques. This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-UV, providing the mechanistic causality behind each method and step-by-step experimental protocols for validating 4-Hydroxypyridazine.
The Mechanistic Causality of Purity Validation
No single analytical technique can provide a complete picture of molecular purity. A robust validation strategy relies on the cross-verification of orthogonal data[3].
-
Elemental Analysis (EA): EA measures the absolute bulk mass fractions of Carbon, Hydrogen, and Nitrogen[4]. The gold standard in premier chemical literature dictates that experimental CHN values must fall within ±0.4% of the theoretical calculated values[5]. EA is critical because it detects non-chromophoric impurities (like inorganic salts or water) that are completely invisible to UV detectors[6]. If 4-Hydroxypyridazine contains residual water, the excess oxygen and hydrogen will dilute the carbon and nitrogen mass fractions, causing the sample to fail the ±0.4% threshold.
-
Quantitative NMR (qNMR): qNMR provides an absolute mass fraction (w/w %) by comparing the proton integral of the analyte to a certified internal standard[7]. Because the signal area is directly proportional to the number of nuclei, qNMR does not require a reference standard of the analyte itself, making it invaluable for novel synthetic intermediates[8].
-
HPLC-UV: Liquid chromatography separates organic impurities based on polarity. While excellent for identifying structurally similar organic byproducts, it only provides relative purity (Area %) and is blind to compounds lacking a chromophore[2].
Orthogonal Validation Workflow
Orthogonal purity validation workflow for 4-Hydroxypyridazine.
Comparative Analysis of Analytical Techniques
To objectively compare these methodologies, we must evaluate their primary detection targets and inherent limitations.
Table 1: Comparison of Purity Validation Methods
| Analytical Method | Operating Principle | Primary Detection Target | Critical Blind Spots | Quantitative Status |
| Elemental Analysis (CHN) | High-temperature combustion and gas quantification[4]. | Bulk elemental mass fractions (C, H, N, S). | Cannot distinguish between structural isomers[5]. | Absolute (Bulk w/w %) |
| Quantitative NMR (qNMR) | Proportionality of nuclear resonance integrals to an internal standard[8]. | Absolute mass fraction of the target molecule[7]. | Very low-level trace impurities (<0.5%) may be lost in baseline noise[3]. | Absolute (Specific w/w %) |
| HPLC-UV | Differential partitioning between stationary and mobile phases. | Structurally similar organic impurities and byproducts. | Inorganic salts, residual solvents, and water (no UV absorbance)[2]. | Relative (Area %) |
Experimental Protocols: A Self-Validating System
The following methodologies detail the exact steps required to validate 4-Hydroxypyridazine, explaining the causality behind critical experimental parameters.
Protocol A: CHN Elemental Analysis (Combustion Method)
Causality Check: The sample must be thoroughly desiccated prior to analysis. Atmospheric moisture absorbed by the sample will artificially inflate the Hydrogen and Oxygen mass fractions, leading to a false failure.
-
Instrument Calibration: Calibrate the CHNS/O analyzer using a high-purity certified reference material (e.g., sulfanilamide or acetanilide)[9].
-
Sample Preparation: Transfer 4-Hydroxypyridazine to a vacuum desiccator over
for 24 hours. -
Weighing: Using a microbalance (precision ±0.001 mg), accurately weigh 1.5–2.0 mg of the desiccated sample into a combustible tin capsule. Crimp the capsule tightly to exclude atmospheric air.
-
Combustion: Drop the capsule into the reactor furnace heated to ~1000°C under a pulse of oxygen-enriched helium. The tin oxidizes exothermically, driving the local temperature to ~1800°C and ensuring complete conversion to
, , and [4]. -
Reduction & Separation: Pass the gases through a copper reduction column at 600°C to reduce
species to gas. Separate the gas mixture using a specialized GC column. -
Detection: Quantify the eluting
, , and using a Thermal Conductivity Detector (TCD).
Protocol B: Quantitative H NMR (qNMR)
Causality Check: A long relaxation delay (
-
Standard Selection: Select an internal standard (IS) such as Maleic acid (TraceCERT® grade). Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in
, which does not overlap with the aromatic protons of 4-Hydroxypyridazine (typically found between 6.5 and 8.5 ppm). -
Sample Preparation: Accurately co-weigh ~10.0 mg of 4-Hydroxypyridazine and ~5.0 mg of Maleic acid into a glass vial using a microbalance.
-
Dissolution: Dissolve the mixture completely in 600 µL of
or and transfer to a 5 mm NMR tube[3]. -
Acquisition: Acquire the
H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( ) to at least 30 seconds to ensure complete magnetization recovery. -
Calculation: Integrate the IS peak and the target analyte peaks. Apply the qNMR formula to determine the absolute mass fraction.
Protocol C: HPLC-UV Profiling
Causality Check: Because 4-Hydroxypyridazine is highly polar, a standard C18 column may show poor retention. Using an acidic mobile phase modifier (like TFA) suppresses the ionization of the hydroxyl group, improving peak shape and retention time.
-
System Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system: Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
-
Sample Injection: Dissolve the sample in Solvent A to a concentration of 1 mg/mL. Inject 10 µL.
-
Gradient Run: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the eluent at 254 nm. Calculate relative purity by dividing the area of the 4-Hydroxypyridazine peak by the total area of all integrated peaks.
Experimental Data: Interpreting the ±0.4% Rule
To demonstrate the sensitivity of Elemental Analysis, we compare the theoretical composition of 4-Hydroxypyridazine (
Table 2: Elemental Analysis Data for 4-Hydroxypyridazine
| Element | Theoretical Mass (%) | Found: Pure Sample (%) | Found: 5% | Pass/Fail (±0.4% Rule) for Impure Sample |
| Carbon (C) | 50.00% | 49.85% | 47.50% | FAIL (-2.50% deviation) |
| Hydrogen (H) | 4.20% | 4.25% | 4.55% | PASS (+0.35% deviation)* |
| Nitrogen (N) | 29.15% | 29.02% | 27.69% | FAIL (-1.46% deviation) |
*Note: While the hydrogen deviation technically falls within the ±0.4% absolute margin in this specific 5% water scenario, the massive dilution of Carbon and Nitrogen definitively flags the sample as impure[6]. An HPLC-UV assay would likely report this impure sample as "100% pure" because water does not absorb UV light, perfectly illustrating why orthogonal EA is mandatory.
References
1. Pyridazines. Part 36. Synthesis and Antiplatelet Activity of 5-Substituted-6-phenyl-3(2H)-pyridazinones. ResearchGate. URL: 2.[7] A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. BenchChem. URL: 3.[5] An International Study Evaluating Elemental Analysis. ACS Central Science. URL: 4.[6] An International Study Evaluating Elemental Analysis. PMC - NIH. URL: 5.[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. URL: 6.[3] The Well-Characterized Synthetic Molecule: A Role for Quantitative 1 H NMR. ACS Publications. URL: 7. Determination of the Carbon, Hydrogen and Nitrogen Contents of Alanine and Their Uncertainties Using the Certified Reference Material L-Alanine. ResearchGate. URL: 8.[4] A Researcher's Guide to Purity Assessment: Elemental Analysis of 4-Oxobutyl Benzoate. BenchChem. URL: 9.[8] Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI. URL: 10.[10] How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
A Comparative Study of Pyridazinone Tautomers: Elucidating Structural Preferences in Solution versus the Solid State
Abstract
Pyridazinone scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties.[1][2] A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism, which can significantly influence molecular recognition, reactivity, and crystal packing. This guide provides an in-depth comparative analysis of pyridazinone tautomers in both solution and solid states. We will explore the underlying principles governing tautomeric equilibria and detail robust experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical behavior.
The Tautomeric Landscape of Pyridazinones
Pyridazin-3(2H)-one, the parent of this class of compounds, can theoretically exist in multiple tautomeric forms, primarily the lactam (amide), lactim (enol), and a zwitterionic form. The equilibrium between these forms is a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment.[3][4]
Caption: Principal tautomeric forms of pyridazinone.
The relative stability of these tautomers is dictated by factors such as aromaticity, hydrogen bonding, and solvent polarity.[5][6] For instance, the lactam form often predominates due to the stability of the amide bond, while the lactim form can be favored if it leads to a more aromatic system.
Characterization in the Solution State: The Role of the Solvent
In solution, the tautomeric equilibrium of pyridazinones is highly sensitive to the nature of the solvent.[5][7] Polar protic solvents, for example, can stabilize more polar tautomers through hydrogen bonding.[3][5] A variety of spectroscopic techniques are employed to probe these equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form and, in some cases, quantifying the equilibrium in solution.[5][8] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.[9][10]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Prepare solutions of the pyridazinone derivative (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Benzene-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (≥400 MHz). Ensure a constant temperature is maintained (e.g., 298 K).
-
Spectral Analysis:
-
¹H NMR: Look for characteristic signals. The N-H proton of the lactam form typically appears as a broad singlet, while the O-H proton of the lactim form will have a different chemical shift and may exhibit exchange broadening.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form is significantly different from the corresponding carbon in the lactim form. Isotopic labeling studies can further aid in peak assignment.[8]
-
-
Quantitative Analysis: If both tautomers are present in significant quantities, the ratio can be determined by integrating the respective signals.
| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| Lactam | Broad N-H singlet | Carbonyl carbon (~160-170 ppm) |
| Lactim | O-H singlet | C-OH carbon (~150-160 ppm) |
Causality Behind Experimental Choices: The use of multiple deuterated solvents with varying polarities is crucial. A shift in the observed signals or their relative integrations upon changing the solvent provides strong evidence for a tautomeric equilibrium. DMSO-d₆, being a polar aprotic solvent, is particularly useful for observing exchangeable protons like N-H and O-H.
UV-Vis Spectroscopy
UV-Vis spectroscopy can monitor changes in the electronic absorption spectra of tautomers in different solvents.[5] The distinct electronic configurations of the lactam and lactim forms often lead to different absorption maxima (λ_max).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the pyridazinone derivative in a series of solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max (solvatochromism) is indicative of a change in the predominant tautomeric form.[11][12]
Caption: Workflow for UV-Vis spectroscopic analysis of tautomers.
Solid-State Characterization: The Influence of Crystal Packing
In the solid state, the tautomeric form is "locked" into a specific conformation due to crystal packing forces and intermolecular interactions, such as hydrogen bonding.[13] X-ray crystallography provides unambiguous structural determination in this phase.
Single-Crystal X-ray Diffraction
This technique offers definitive proof of the tautomeric form present in the crystalline state by providing precise bond lengths and atomic positions.[14][15]
Key Observables for Tautomer Determination:
-
C=O vs. C-O Bond Lengths: A clear double bond character (shorter bond length) for the exocyclic C-O bond is indicative of the lactam form.
-
C-N vs. C=N Bond Lengths: The bond lengths within the pyridazinone ring will differ between the lactam and lactim tautomers.
-
Hydrogen Atom Location: Direct location of the hydrogen atom on either a nitrogen (lactam) or oxygen (lactim) atom provides conclusive evidence.
| Bond | Typical Length (Å) - Lactam | Typical Length (Å) - Lactim |
| C=O | 1.22 - 1.24 | N/A |
| C-O | N/A | 1.32 - 1.36 |
| N-H | 0.95 - 1.05 | N/A |
| O-H | N/A | 0.90 - 1.00 |
Trustworthiness of the Protocol: X-ray crystallography is considered the gold standard for solid-state structural elucidation. The resulting crystallographic information file (CIF) provides a self-validating, three-dimensional model of the molecule as it exists in the crystal lattice.
Computational Modeling: A Predictive and Corroborative Tool
Density Functional Theory (DFT) calculations have become an indispensable tool for studying pyridazinone tautomerism.[3][4] These methods can predict the relative stabilities of different tautomers in both the gas phase and in solution (using implicit or explicit solvation models).[3]
Computational Workflow:
-
Structure Optimization: Build the different tautomeric forms and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[3]
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable.
-
Solvation Models: To simulate solution-phase behavior, incorporate a solvation model (e.g., Polarizable Continuum Model - PCM) to account for the dielectric effect of the solvent.[16]
-
Spectra Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.[12]
Caption: A typical computational workflow for studying tautomerism.
Comparative Summary and Concluding Remarks
The tautomeric preference of pyridazinone derivatives is a classic example of the interplay between molecular structure and environment.
| Solution State | Solid State | |
| Dominant Influences | Solvent polarity, pH, temperature, hydrogen bonding | Crystal packing forces, intermolecular hydrogen bonding |
| Equilibrium | Often a dynamic equilibrium between multiple forms | Typically a single, "frozen" tautomeric form |
| Primary Characterization Techniques | NMR, UV-Vis Spectroscopy | Single-Crystal X-ray Diffraction |
References
-
Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Menges, N., & Bildirici, İ. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(6), 74. [Link]
-
Rimaz, M., et al. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs. Magnetic Resonance in Chemistry, 48(4), 276-85. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. ResearchGate. [Link]
-
Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71-85. [Link]
-
ResearchGate. (2014, January 20). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. ResearchGate. [Link]
-
MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of compound 4a . Displacement ellipsoids are... ResearchGate. [Link]
-
ResearchGate. (n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).... ResearchGate. [Link]
-
MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
-
ijres.org. (n.d.). “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. ijres.org. [Link]
-
MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]
-
DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
Sultan Qaboos University. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University Research. [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
-
RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
PMC. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]
-
ResearchGate. (2023, January 9). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]
-
PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. RSC Publishing. [Link]
-
Chemistry Stack Exchange. (2020, September 4). Is a tautomer's stability compared with refernce to its initial compund. Chemistry Stack Exchange. [Link]
Sources
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for 4-Hydroxypyridazine
Executive Summary & Chemical Profile
4-Hydroxypyridazine (also known as pyridazin-4-ol) is a nitrogen-containing heterocyclic compound frequently utilized as a critical building block in drug development and agricultural chemistry (1)[1]. While the pyridazine ring is generally stable under standard laboratory conditions, improper handling and disposal can lead to severe environmental contamination and acute safety hazards (2)[2]. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational procedures for the safe management and disposal of 4-hydroxypyridazine waste.
Hazard Assessment and Mechanistic Causality
To ensure a self-validating safety protocol, researchers must understand the chemical causality dictating these specific disposal methods:
-
Oxidative Degradation Risk : The nitrogen atoms within the pyridazine ring are highly susceptible to oxidation, potentially leading to the formation of N-oxides or uncontrolled ring-opened products (2)[2]. Strict segregation from strong oxidizing agents and acids is a non-negotiable operational standard to prevent exothermic reactions (3)[3].
-
Combustion Byproducts (NOx) : Standard open-air burning or municipal waste processing is strictly prohibited for nitrogen heterocycles. Upon combustion, 4-hydroxypyridazine generates toxic nitrogen oxides (NOx) and carbon oxides (4)[4]. Consequently, incineration must occur in a facility equipped with an afterburner and a chemical scrubber system to neutralize NOx emissions ().
Quantitative Data & Disposal Parameters
To facilitate quick logistical planning, the following table summarizes the critical physicochemical parameters and waste management requirements for 4-hydroxypyridazine:
| Parameter | Specification / Requirement | Operational Rationale |
| Chemical Class | Nitrogen Heterocycle | Dictates NOx emission controls during commercial incineration. |
| Incompatible Materials | Strong oxidizing agents, strong acids | Prevents exothermic ring-opening and reactive N-oxide formation. |
| Spill Absorbent (Liquid) | Inert materials (Sand, Silica gel) | Prevents secondary reactions; avoids combustible absorbents. |
| Spill Cleanup (Solid) | Wet-brushing or HEPA Vacuum | Prevents aerosolization of the active pharmaceutical ingredient. |
| Disposal Method | Commercial Incineration | Requires afterburner and scrubber system to neutralize NOx. |
| Recommended Pre-treatment | Dissolution in combustible solvent | Enhances atomization and ensures complete thermal destruction. |
Standard Operating Procedures (SOP) for Waste Management
Protocol A: Routine Laboratory Waste Disposal
Adherence to this procedural workflow ensures regulatory compliance and minimizes laboratory risk.
-
Waste Segregation & Verification :
-
Solvent Solubilization (Incineration Prep) :
-
If the waste is in solid form, dissolve or mix the material with a combustible, non-halogenated solvent (e.g., ethanol or acetone) ().
-
Causality: This step facilitates efficient liquid injection and complete combustion during commercial incineration, minimizing unburned residue.
-
-
Containment and Labeling :
-
Seal the container tightly to prevent vapor leakage.
-
Apply a compliant hazardous waste label explicitly stating: "Contains Nitrogen Heterocycles - Generates NOx upon combustion."
-
-
Transfer to Licensed Facility :
Protocol B: Immediate Spill Response and Containment
In the event of an accidental release, execute the following steps immediately to secure the operational environment:
-
Isolation & PPE : Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is present). Eliminate all ignition sources immediately during a spill response ().
-
Containment :
-
For Solid Spills: Do not dry sweep. Use an electrically protected vacuum cleaner or a wet-brushing technique to collect the solid without dispersing dust into the air (4)[4].
-
For Liquid Spills (Solutions): Soak up the liquid using an inert absorbent material such as silica gel, sand, or a universal acid binder (5)[5].
-
-
Collection & Decontamination :
-
Transfer all absorbed material and contaminated debris into an airtight, sealable container.
-
Wash the affected surface area with soap and water, ensuring the rinsate is also collected as hazardous aqueous waste.
-
Logical Workflow Diagram
The following diagram illustrates the validated decision tree for 4-hydroxypyridazine waste processing.
Validated workflow for segregation, containment, and incineration of nitrogen heterocycle waste.
References
-
Benchchem . "4-Aminopyridazine | High-Purity Research Chemical". Benchchem. 2
-
Google Patents . "EP4526277A1 - Methods and compositions for refactoring nitrogen fixation clusters". Google Patents. 1
-
Fisher Scientific . "SAFETY DATA SHEET - Pyridazine". Fisher Scientific. 3
-
ChemicalBook . "Pyridazine - Safety Data Sheet". ChemicalBook.4
-
Thermo Fisher . "Pyridazine - SAFETY DATA SHEET". Thermo Fisher. 5
-
Sigma-Aldrich . "SAFETY DATA SHEET". Sigma-Aldrich.
-
TCI Chemicals . "SAFETY DATA SHEET - Pyridazine-4-carboxylic Acid". TCI Chemicals.
Sources
- 1. EP4526277A1 - Methods and compositions for refactoring nitrogen fixation clusters - Google Patents [patents.google.com]
- 2. 4-Aminopyridazine|High-Purity Research Chemical [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 4-Hydroxypyridazine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 4-Hydroxypyridazine (CAS: 20733-10-2) requires more than just a cursory glance at a Safety Data Sheet (SDS). In modern drug discovery—particularly in the synthesis of novel enzyme inhibitors such as SpyGapN inhibitors targeting Streptococcus pyogenes [3]—this compound is invaluable. However, its specific physicochemical properties demand a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational handling.
This guide transcends standard safety templates by explaining the causality behind each safety measure, ensuring that your laboratory protocols are not just compliant, but inherently self-validating and foolproof.
Hazard Causality & Physicochemical Profile
To design an effective safety protocol, we must first understand the molecular behavior of 4-Hydroxypyridazine. The compound exists in a tautomeric equilibrium with 1H-pyridazin-4-one [1]. This structural duality allows it to act as both a hydrogen-bond donor and acceptor, which makes it highly reactive with the aqueous environments of human mucosal membranes.
Furthermore, as a low-molecular-weight solid (96.09 g/mol ) [1], it is highly susceptible to static-induced aerosolization during weighing, directly driving its inhalation hazard profile.
Table 1: Physicochemical & Hazard Data for 4-Hydroxypyridazine
| Property / GHS Hazard | Value / Classification | Causality & Operational Implication |
| Molecular Weight | 96.09 g/mol [1] | Low mass increases susceptibility to static-induced aerosolization. |
| Storage Conditions | -20°C, under Nitrogen [2] | Prevents oxidative degradation. Requires thermal equilibration before opening to prevent moisture condensation. |
| GHS H302 | Harmful if swallowed [1] | Systemic toxicity risk via ingestion. Mandates strict hand hygiene and prohibition of food/drink in the lab. |
| GHS H315 / H319 | Skin & Serious Eye Irritation [1] | Tautomeric hydrogen-bonding severely irritates the cornea and dermis. Mandates chemical splash goggles and nitrile barriers. |
| GHS H335 | Respiratory Irritation [1] | Fine particulate nature irritates the respiratory tract. Mandates handling exclusively within a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive exercise; it is the active deployment of chemical barriers tailored to the molecule's specific threats.
-
Eye Protection (Primary Barrier): Use indirect-vented chemical splash goggles , not standard safety glasses. Causality: Standard glasses leave peripheral gaps. If 4-Hydroxypyridazine dust aerosolizes, it can bypass standard glasses, and its H319 (Serious Eye Irritation) profile will cause immediate corneal inflammation.
-
Hand Protection (Chemical Barrier): Deploy 4-mil (minimum) Nitrile gloves . Causality: Nitrile provides superior chemical resistance against nitrogen-containing heterocycles compared to latex, preventing dermal absorption (H315).
-
Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through residual powder, acting as a self-validating containment measure that keeps the hazard localized to the hands.
-
Respiratory Protection: Routine handling does not require an N95/P100 respirator if handled inside a validated fume hood. However, for bulk transfers (>100g) outside a hood, a half-face respirator with P100 particulate filters is mandatory due to the H335 hazard.
Operational Workflow: Weighing & Dispensing
Every protocol must be a self-validating system. If a step fails, the system should inherently prevent exposure.
Step-by-step operational workflow for handling 4-Hydroxypyridazine safely.
Step-by-Step Dispensing Methodology:
-
Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 100–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; if it pulls inward steadily, your primary engineering control is active.
-
Thermal Equilibration: 4-Hydroxypyridazine is stored at -20°C [2]. Remove the sealed bottle and let it equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold bottle introduces ambient humidity, which degrades the compound and causes the powder to clump, making it harder to weigh safely.
-
PPE Integrity Check: Don your nitrile gloves. Visually and tactilely inspect them by slightly inflating the glove to check for micro-punctures.
-
Dispensing: Use an anti-static spatulas (e.g., PTFE-coated). Causality: Standard metal spatulas accumulate static charge, which repels the low-mass 4-Hydroxypyridazine powder, causing it to aerosolize and trigger the H335 respiratory hazard.
-
Decontamination: Wipe down the balance and spatulas with a 70% Ethanol/Water solution. The hydroxyl group makes it moderately soluble in polar solvents, ensuring complete removal of microscopic residues.
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the powder, escalating a localized surface contamination into an airborne inhalation hazard. Follow this logical decision tree and methodology.
Logical decision tree for 4-Hydroxypyridazine spill response and containment.
Step-by-Step Spill Clean-Up Methodology:
-
Immediate Assessment: Determine if the spill is Minor (<50g, contained in hood) or Major (>50g, or outside the hood). For Major spills, evacuate immediately and allow the HVAC system to clear ambient dust before EHS intervention.
-
PPE Upgrade: For Minor spills, double-glove with nitrile to provide a redundant chemical barrier.
-
Containment via Wetting (Critical Step): Do not dry sweep. Lightly mist the spilled powder with a 70% Isopropanol or Ethanol solution. Causality: Wetting the powder collapses the particulate structure, neutralizing the aerosolization risk (H335) entirely.
-
Mechanical Removal: Use damp absorbent pads to wipe up the moistened paste. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a chemically compatible, sealable hazardous waste bag.
-
Waste Segregation: Label the container as "Non-Halogenated Organic Solid Waste." Do not mix with strong oxidizing agents, as the nitrogen-rich pyridazine ring can undergo exothermic oxidative degradation.
References
-
Title: Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem Laboratory Chemical Safety Summary (LCSS) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Combinations of glyoxal bisulfite with either pyrimidine-5-amine or 4-hydroxypyridazine enhanced the inhibitory effect of SpyGapN Source: ResearchGate URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
